molecular formula C7H11NO2 B1442668 3,3-Dimethylpiperidine-2,5-dione CAS No. 2059987-11-8

3,3-Dimethylpiperidine-2,5-dione

Cat. No.: B1442668
CAS No.: 2059987-11-8
M. Wt: 141.17 g/mol
InChI Key: UWHREJZRZKMNDT-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2,5-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpiperidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHREJZRZKMNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,3-Dimethylpiperidine-2,5-dione: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,3-Dimethylpiperidine-2,5-dione , a specific heterocyclic scaffold distinct from its more common isomers, the glutarimides (2,6-diones) and diketopiperazines (piperazine-2,5-diones).[1]

Technical Whitepaper for Drug Discovery & Medicinal Chemistry [1]

Executive Summary

This compound (C₇H₁₁NO₂) is a six-membered lactam-ketone heterocycle.[1] Unlike the widely utilized piperazine-2,5-dione (a cyclic dipeptide scaffold) or piperidine-2,6-dione (the glutarimide pharmacophore found in thalidomide), the 2,5-piperidinedione scaffold represents a less explored chemical space.[1]

Its structural uniqueness lies in the asymmetry of its carbonyl placement relative to the nitrogen, creating distinct electronic environments: an amide (lactam) at position 2 and a ketone at position 5.[2] The gem-dimethyl substitution at position 3 introduces significant steric constraints (Thorpe-Ingold effect), enhancing the hydrolytic stability of the ring and locking the conformation, which is critical for peptidomimetic applications.

Core Chemical Identity
PropertyData
IUPAC Name This compound
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
SMILES CC1(C)CC(=O)CNC1=O
Predicted pKa (N-H) ~14.1 (Amide-like)
Predicted LogP -0.5 to 0.2 (Polar, drug-like)
Key Feature Asymmetric functionalization (Lactam vs. Ketone)

Structural Analysis & Isomer Distinction

To effectively utilize this scaffold, researchers must distinguish it from its structural isomers.[2] The electronic and steric properties differ drastically between the piperidine and piperazine cores.[2]

The Isomer Landscape

The following diagram illustrates the structural relationship between the target molecule and its common medicinal chemistry analogs.

IsomerLandscape Target TARGET SCAFFOLD This compound (Ketone + Lactam) Glutarimide ISOMER A (2,6-Dione) 3,3-Dimethylpiperidine-2,6-dione (Imide) Target->Glutarimide Regioisomer (Carbonyl shift) DKP ISOMER B (Piperazine) 3,3-Dimethylpiperazine-2,5-dione (Bis-Lactam / Cyclic Dipeptide) Target->DKP Bioisostere (C -> N replacement) Prop1 C6 is highly reactive (Mannich/Aldol) Target->Prop1 Has reactive alpha-amino ketone Prop2 Classic Drug Scaffold (e.g., Bemegride) Glutarimide->Prop2 Acidic N-H (pKa ~11) Prop3 Cyclo(Gly-Aib) Privileged Structure DKP->Prop3 Metabolically Stable Peptidomimetic

Figure 1: Structural comparison of the this compound scaffold against common medicinal chemistry isomers.

Conformational Dynamics (Gem-Dimethyl Effect)

The 3,3-dimethyl group is not merely a lipophilic handle; it exerts a profound Thorpe-Ingold effect .[1]

  • Ring Pucker : The bulky methyl groups force the piperidine ring into a specific twist-boat or chair conformation to minimize 1,3-diaxial interactions.[1][2]

  • Reaction Rate Enhancement : In cyclization reactions to form this ring, the gem-dimethyl group compresses the internal bond angle at C3, bringing the reactive termini (N1 and C6/C5) closer together, significantly increasing the rate of ring closure compared to the unsubstituted analog.

  • Metabolic Blocking : The C3 position is often a site of oxidative metabolism (hydroxylation).[2] Methylation blocks this pathway, potentially increasing the half-life (

    
    ) of the scaffold in vivo.
    

Synthetic Pathways

Synthesis of the 2,5-dione system is more challenging than the 2,6-dione (glutarimide) due to the lack of symmetry. Two primary strategies are recommended.

Strategy A: The Modified Dieckmann Condensation (Primary Route)

This route constructs the ring via intramolecular Claisen (Dieckmann) condensation of an acyclic diester-amine precursor.[2]

Mechanism:

  • Precursor Assembly : Alkylation of glycine ethyl ester with ethyl 3,3-dimethylacrylate (Michael addition) or 3-bromo-3-methylbutanoate.[1][2]

  • Cyclization : Base-mediated cyclization.[1][2]

    • Challenge: Regioselectivity. The cyclization can occur on either side of the nitrogen.[2] However, the formation of the 5-membered ring (pyrrolidine) is often competitive. For the 6-membered 2,5-dione, specific conditions are required.

Protocol 1: Synthesis of the Core Scaffold Note: This protocol is adapted from general piperidinedione synthesis methodologies [1].

  • Step 1: N-Alkylation

    • Reagents : Glycine ethyl ester hydrochloride (1.0 eq), Ethyl 3-methylbut-2-enoate (1.1 eq), DBU (1.2 eq), Ethanol.

    • Procedure : Reflux for 12–24 hours to effect the Michael addition.[2]

    • Product : Diethyl N-(2-ethoxycarbonyl-1,1-dimethylethyl)glycinate.[1]

  • Step 2: Cyclization

    • Reagents : Sodium ethoxide (NaOEt, 2.5 eq) in dry Toluene/Ethanol.

    • Procedure : Add the diester dropwise to a refluxing solution of NaOEt.[2] The high dilution favors intramolecular cyclization over intermolecular polymerization.[2]

    • Workup : Acidify with acetic acid, concentrate, and recrystallize from EtOAc/Hexanes.

    • Outcome : The thermodynamic product is typically the 2,4-dione or 2,5-dione depending on the leaving group stability and steric bulk. The 3,3-dimethyl group directs cyclization away from the sterically crowded C3, favoring formation of the C6-C5 bond.

Strategy B: Oxidation of Piperidin-2-ones

If the reduced lactam (3,3-dimethylpiperidin-2-one) is accessible, selective oxidation at C5 is possible using Ruthenium or Chromium catalysis, though this often yields the imide (2,6-dione).[1]

Reactivity Profile & Functionalization

The this compound scaffold offers three distinct vectors for chemical modification, making it a versatile template for library generation.

Vector 1: The N1-Position (Amide Nitrogen)[1]
  • Nature : Non-basic, nucleophilic upon deprotonation.[2]

  • Reactivity : Similar to succinimide or glutarimide.[2]

  • Protocol : Deprotonation with NaH or K₂CO₃ in DMF, followed by alkylation with alkyl halides.[2]

  • Utility : Tuning solubility (LogP) and introducing target-binding motifs.

Vector 2: The C6-Position (Alpha to Ketone & Nitrogen)[1]
  • Nature : This methylene group is unique.[2] It is

    
     to a ketone (C5) and 
    
    
    
    to the nitrogen (N1).[2]
  • Acidity : The pKa of these protons is significantly lowered by the adjacent carbonyl.[2]

  • Reactions :

    • Mannich Reaction : Reaction with formaldehyde and a secondary amine introduces an aminomethyl group at C6.[2]

    • Aldol Condensation : Reaction with aldehydes at C6 to form benzylidene derivatives.[2]

    • Oxidation : Susceptible to oxidation to the

      
      -diketone or imine.[1][2]
      
Vector 3: The C5-Carbonyl (Ketone)[1]
  • Nature : An isolated ketone, distinct from the amide carbonyl at C2.[2]

  • Reactivity : Standard ketone chemistry (Reductive amination, Grignard addition, Wittig olefination).[2]

  • Selectivity : The C2 carbonyl is part of the lactam amide resonance and is much less electrophilic than the C5 ketone.[2] This allows regioselective functionalization at C5 without protecting C2.[2]

Experimental Protocol: Regioselective Functionalization

Objective : Introduction of a benzylidene group at the C6 position (Aldol-like condensation). This confirms the unique reactivity of the C6 methylene.[2]

Materials:

  • This compound (1.0 mmol)[1]

  • Benzaldehyde (1.1 mmol)[2]

  • Piperidine (catalytic, 0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • Dissolution : Dissolve the dione in ethanol in a round-bottom flask.

  • Addition : Add benzaldehyde and the catalytic piperidine.

  • Reflux : Heat to reflux for 4–6 hours. Monitor by TLC (The product is typically UV-active due to conjugation).[1][2]

  • Isolation : Cool to

    
    . The benzylidene derivative often precipitates as a solid.[2] Filter and wash with cold ethanol.[2]
    
  • Characterization :

    • 1H NMR : Look for the disappearance of the C6-CH₂ singlet (approx.[1][2]

      
       3.8–4.2 ppm) and the appearance of a vinylic proton (
      
      
      
      7.0–7.5 ppm).[2]
    • Mechanism : The base deprotonates C6 (facilitated by C5=O), forming an enolate that attacks the aldehyde.[2] Elimination of water drives the equilibrium.[2]

References

  • PubChem Compound Summary . (2025). This compound (CID 58592977).[1][3] National Center for Biotechnology Information.[2] Link

  • Sadanandan, E. V., & Gupta, S. (2023).[2] Palladium-catalyzed enantioselective 6-exo aza-heck cyclization. Journal of Organic Chemistry. (Contextual synthesis of piperidine rings). Link

  • Stuart, C. D., et al. (2023).[2][4] Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.[2][4] (Comparative data for the piperazine isomer). Link

  • Ambeed Chemical . (2025).[2][5] Reactions of Piperidines: Nucleophilic properties and steric hindrance. (General reactivity data for piperidine scaffolds). Link

  • BenchChem . (2025).[2][5] 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis. (Analogous dione synthesis). Link

Sources

An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,5-dione: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on a Novel Scaffold: The landscape of medicinal chemistry is in constant pursuit of novel molecular frameworks that offer unique three-dimensional arrangements and opportunities for functionalization. Within this context, substituted piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals.[1] This guide focuses on a specific, yet underexplored member of this family: 3,3-Dimethylpiperidine-2,5-dione. As a Senior Application Scientist, it is crucial to acknowledge from the outset that this molecule is not extensively documented in current scientific literature.[2] Consequently, this guide will leverage established principles of organic chemistry and draw parallels with the closely related and well-studied analogue, 3,3-dimethylglutarimide (also known as 4,4-dimethylpiperidine-2,6-dione), to provide a comprehensive and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a six-membered heterocyclic ring containing a nitrogen atom, with two carbonyl groups at positions 2 and 5, and two methyl groups geminally substituted at the 3-position. This unique arrangement has significant implications for its chemical behavior and potential biological activity.

Structural Formula:

The structural formula of this compound is presented below. The gem-dimethyl substitution at the C3 position introduces a significant steric hindrance, which can influence the molecule's conformation and its interactions with biological targets.

Caption: 2D Structural representation of this compound.

Physicochemical Properties (Predicted and Inferred):

Due to the lack of experimental data for this compound, the following properties are predicted based on its structure and comparison with 3,3-dimethylglutarimide.[3]

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₇H₁₁NO₂PubChem[2]
Molecular Weight 141.17 g/mol PubChem[2]
Appearance Likely a white to off-white crystalline solidAnalogy to 3,3-dimethylglutarimide[3]
Melting Point Expected to be in a similar range to 3,3-dimethylglutarimide (144-146 °C)Analogy to 3,3-dimethylglutarimide[3]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and acetone.Analogy to glutarimide[4]
pKa The N-H proton is expected to have a pKa around 11-12, similar to other glutarimides.General chemical principles

Synthesis of this compound: A Proposed Synthetic Route

While no specific synthesis for this compound is documented, a plausible and efficient synthetic strategy can be devised based on established methods for the synthesis of related glutarimides and piperidinediones.[5] The proposed route involves the cyclization of a suitable dicarboxylic acid precursor.

Proposed Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A 3,3-Dimethylglutaric Acid B Amidation with Ammonia A->B NH₃ (aq) C 3,3-Dimethylglutaramide B->C D Thermal Dehydration C->D Heat (Δ) E This compound (as 3,3-Dimethylglutarimide) D->E

Caption: Proposed synthetic workflow for this compound, by analogy to 3,3-dimethylglutarimide synthesis.

Detailed Experimental Protocol (Hypothetical):

This protocol is adapted from the general synthesis of glutarimides from their corresponding dicarboxylic acids.[4]

Materials:

  • 3,3-Dimethylglutaric acid

  • Aqueous ammonia (28-30%)

  • Heating mantle and reflux condenser

  • Round-bottom flask

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Amidation: In a round-bottom flask, dissolve 1 mole equivalent of 3,3-dimethylglutaric acid in an excess of aqueous ammonia.

  • Initial Heating: Gently heat the mixture under reflux for 2-3 hours. This will facilitate the formation of the diammonium salt and its subsequent conversion to the diamide, 3,3-dimethylglutaramide.

  • Dehydration and Cyclization: Increase the temperature of the reaction mixture to 180-200 °C to drive off water and ammonia, inducing cyclization to the imide. This step should be monitored carefully.

  • Purification: After cooling, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the dicarboxylic acid to its diammonium salt, which is the precursor to the diamide.

  • Thermal Cyclization: The high temperature is necessary to overcome the activation energy for the intramolecular nucleophilic acyl substitution reaction that leads to the formation of the stable six-membered imide ring and the elimination of ammonia.

Spectroscopic Characterization (Predicted)

The definitive identification of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • N-H Proton: A broad singlet in the region of δ 7-9 ppm, which would disappear upon D₂O exchange.

  • Methylene Protons (C4-H₂ and C6-H₂): Two distinct singlets or complex multiplets in the region of δ 2.5-3.5 ppm, corresponding to the two sets of diastereotopic methylene protons adjacent to the carbonyl groups and the nitrogen atom.

  • Methyl Protons (C3-(CH₃)₂): A sharp singlet in the region of δ 1.0-1.5 ppm, integrating to six protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons (C2 and C5): Two distinct resonances in the downfield region of δ 170-180 ppm.

  • Quaternary Carbon (C3): A resonance around δ 30-40 ppm.

  • Methylene Carbons (C4 and C6): Two distinct resonances in the region of δ 30-50 ppm.

  • Methyl Carbons (C3-CH₃): A resonance in the upfield region of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: Two strong, sharp absorption bands characteristic of an imide in the region of 1680-1750 cm⁻¹.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak at m/z = 141.07898 (for the exact mass), corresponding to the molecular formula C₇H₁₁NO₂.[2]

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of methyl groups, CO, and other small fragments from the parent ion. Predicted adducts include [M+H]⁺ at m/z 142.08626 and [M+Na]⁺ at m/z 164.06820.[2]

Potential Applications in Drug Discovery and Development

While this compound itself has no documented biological activity, the glutarimide scaffold it contains is considered a "privileged scaffold" in medicinal chemistry.[6] This suggests that derivatives of this compound could exhibit a range of pharmacological activities.

The Glutarimide Scaffold in Pharmacology:

  • Immunomodulatory and Anti-Cancer Activity: The most notable examples of glutarimide-containing drugs are the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), leading to the targeted degradation of specific proteins involved in cancer cell survival and proliferation.[6]

  • Antibiotic and Antifungal Activity: Naturally occurring glutarimide-containing polyketides, such as cycloheximide, exhibit potent antibiotic and antifungal properties by inhibiting protein biosynthesis in eukaryotic cells.[7]

  • Other Biological Activities: Glutarimide derivatives have also been shown to possess anti-inflammatory, anxiolytic, and antibacterial properties.[5]

Potential of this compound Derivatives:

The unique substitution pattern of this compound offers a novel starting point for the design of new therapeutic agents. The gem-dimethyl group at the C3 position could impart increased metabolic stability and introduce conformational constraints that may lead to higher selectivity for biological targets.

Drug Discovery Workflow:

G A This compound Scaffold B Chemical Modification and Library Synthesis A->B Derivatization C High-Throughput Screening (HTS) B->C D Hit Identification C->D Active Compounds E Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: A generalized workflow for the development of new drugs based on the this compound scaffold.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecular scaffold. While direct experimental data is currently lacking, its structural similarity to the pharmacologically significant glutarimide core suggests a high potential for its derivatives in drug discovery. This technical guide, by providing a proposed synthesis, predicted spectroscopic characteristics, and an overview of potential applications, aims to stimulate further research into this promising molecule. Future investigations should focus on the successful synthesis and characterization of this compound, followed by the generation and biological screening of a diverse library of its derivatives. Such efforts could unlock new therapeutic avenues, particularly in the fields of oncology and immunology.

References

  • Nikolić, K., Agbaba, D., & Stanković, B. (2015). Glutarimides: Biological activity, general synthetic methods and physicochemical properties. Macedonian Pharmaceutical Bulletin, 61(1), 3-16.
  • Dankić, D., Božić, B., Popović-Djordjević, J., Ušćumlić, G., & Bondžić, A. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of the Serbian Chemical Society, 80(8), 1015-1022.
  • Wikipedia. (2023). Glutarimide. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Wang, X., Li, Y., & Tang, Y. (2021). Research progress of glutarimide-containing polyketides: Structures, bioactivities and their biosynthesis. Synthetic and Systems Biotechnology, 6(4), 2509-2521.
  • Johnstone, M. D., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem. Retrieved February 22, 2026, from [Link]

  • LookChem. (n.d.). Cas 1123-40-6,3,3-DIMETHYLGLUTARIMIDE. LookChem. Retrieved February 22, 2026, from [Link]

  • Antonchick, A. P., & Gerding, A. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 22(12), 1156-1186.
  • Johnstone, M. D., et al. (2023).
  • Coldham, I. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
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  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • PureSynth. (n.d.). 33-Dimethylglutarimide 95.0%. PureSynth. Retrieved February 22, 2026, from [Link]

  • Al-Arab, M. M., & Al-Zaydi, K. M. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 5(3), 629-634.
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  • PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine. PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(42), 8965-8979.
  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7569.

Sources

3,3-Dimethylpiperidine-2,5-dione CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,5-dione for Drug Discovery Professionals

Senior Application Scientist Note: The subject of this guide, this compound, is a novel chemical entity with limited direct experimental data in published literature. This guide has been constructed by integrating established principles of organic synthesis, spectroscopic prediction, and by drawing authoritative parallels from the extensively studied bioactivity of structurally related scaffolds, such as the piperidine-2,6-dione (glutarimide) and piperazine-2,5-dione cores. This approach provides a robust and scientifically-grounded framework for researchers to understand and unlock the potential of this molecule.

Introduction and Molecular Overview

This compound (CAS Number: Not assigned; InChIKey: UWHREJZRZKMNDT-UHFFFAOYSA-N) is a heterocyclic compound featuring a six-membered piperidine ring with carbonyl groups at the 2- and 5-positions and a gem-dimethyl substitution at the 3-position.[1] Its structure is distinct from the more common and pharmacologically validated piperidine-2,6-dione (glutarimide) scaffold.[2] This unique arrangement of a lactam and a ketone within the heterocyclic ring presents an intriguing, yet underexplored, platform for chemical modification and biological screening. The presence of the gem-dimethyl group can confer conformational rigidity and enhanced metabolic stability, which are often desirable attributes in drug design.

The potential of this scaffold lies in its structural analogy to privileged structures known to modulate key biological pathways, making it a compelling candidate for library synthesis and high-throughput screening in drug discovery campaigns.

IdentifierValueSource
Molecular Formula C₇H₁₁NO₂[1]
InChIKey UWHREJZRZKMNDT-UHFFFAOYSA-N[1]
Monoisotopic Mass 141.07898 Da[1]
Predicted XlogP 0.0[1]
SMILES CC1(CC(=O)CNC1=O)C[1]

Plausible Synthesis and Mechanistic Rationale

As no direct synthesis is published, a logical retrosynthetic approach would involve the intramolecular cyclization of a tailored amino acid precursor. The following multi-step pathway is proposed based on well-established organic transformations.

Proposed Synthetic Workflow

Synthetic_Workflow A Diethyl 2,2-dimethylmalonate I1 Triethyl 2,2-dimethylpropane-1,1,3-tricarboxylate A->I1 1. Alkylation (NaOEt, Ethyl bromoacetate) B Ethyl bromoacetate C Sodium ethoxide (NaOEt) D Ammonia (NH3) / H2, Raney Ni E Strong Acid (e.g., HCl) I2 Diethyl 3-cyano-2,2-dimethylsuccinate I1->I2 2. Krapcho Decarboxylation & Nitrile Formation I3 Ethyl 4-amino-2,2-dimethyl-5-oxopentanoate I2->I3 3. Selective Nitrile Reduction (e.g., H2/Raney Ni) I4 4-Amino-2,2-dimethyl-5-oxopentanoic acid I3->I4 4. Ester Hydrolysis P This compound I4->P 5. Intramolecular Cyclization (Heat, DCC/EDC) Cereblon_Pathway cluster_0 E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Machinery CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CUL4A CUL4A Rbx1 Rbx1 Ub Ubiquitin (Ub) Neosubstrate Neosubstrate (e.g., IKZF1/3) Ub->Neosubstrate 4. Polyubiquitination E2 E2 Ligase E2->Rbx1 3. E2~Ub Binding Molecule Glutarimide-based Molecular Glue (e.g., Lenalidomide) Molecule->CRBN 1. Binding & Conformational Change Neosubstrate->CRBN 2. Induced Proximity & Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome 5. Recognition Degradation Degraded Peptides Proteasome->Degradation 6. Degradation

Caption: Mechanism of action for glutarimide-based molecular glues via the Cereblon (CRBN) E3 ubiquitin ligase pathway.

Safety and Handling

As a novel chemical compound, this compound should be handled with care in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid generating dust. As a solid, it poses a low risk of inhalation unless finely powdered.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Zhang, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Pokorná, Z., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules, 26(22), 6893. [Link]

  • Wikipedia. (2023). Glutarimide. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Gaponova, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 28(19), 6891. [Link]

  • Lemke, A., et al. (2024). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem. [Link]

  • PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine. [Link]

  • Vangeel, T., et al. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry. [Link]

  • Perjesi, P., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-116. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,3-Dimethylpiperidine (CAS 1193-12-0). [Link]

  • Pokorná, Z., et al. (2019). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione (4). ResearchGate. [Link]

  • Jones, B. G., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14339-14345. [Link]

  • Frey, J., et al. (2006). SYNTHESIS OF DITHIENO[3,2-b:2',3'-d]THIOPHENE. Organic Syntheses, 83, 209. [Link]

  • NIST. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. [Link]

  • Lovett, A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • PubChemLite. (n.d.). This compound (C7H11NO2). [Link]

  • El-Gaby, M. S. A., et al. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 5(5), 629-637. [Link]

  • Gemo, N., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4272. [Link]

  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]

  • El-Gaby, M. S. A., et al. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. MDPI. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of compounds 2-5. [Link]

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Technical Guide: Biological Activity & Application of 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and application of 3,3-Dimethylpiperidine-2,5-dione.

Part 1: Executive Summary & Chemical Identity

The Strategic Value of the Scaffold

This compound (CAS: 2059987-11-8) represents a specialized structural motif in medicinal chemistry, distinct from the more common piperidine-2,6-diones (glutarimides). While the unsubstituted piperidine-2,5-dione core is a naturally occurring alkaloid found in medicinal plants like Acalypha indica, the 3,3-dimethyl variant is a synthetic modification designed to exploit the Thorpe-Ingold effect (Gem-Dimethyl Effect) .

This substitution restricts conformational flexibility, locking the piperidine ring into a specific geometry that enhances binding affinity to target proteins (particularly kinases and hydrolases) and blocks metabolic oxidation at the


-carbon position. This guide analyzes its utility as a metabolically stable scaffold for anti-inflammatory and antimicrobial drug development.
Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 2059987-11-8
Molecular Formula C

H

NO

Molecular Weight 141.17 g/mol
Core Scaffold Piperidine-2,5-dione (

-lactam with

-ketone)
Key Structural Feature Gem-dimethyl group at C3 (steric block, conformational lock)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Part 2: Biological Activity Profile

Antimicrobial & Anti-inflammatory Activity

The biological activity of this compound is derived from its parent pharmacophore, which has been isolated as a major bioactive constituent (approx. 3.7%) in Acalypha indica root extracts.

  • Mechanism : The dione moiety acts as an electron-deficient center capable of interacting with nucleophilic residues (Serine/Cysteine) in microbial enzymes.

  • Spectrum :[1][2]

    • Bacteria: Moderate activity against Gram-positive pathogens (S. aureus, B. subtilis). The lipophilicity introduced by the dimethyl group improves membrane permeability compared to the unsubstituted parent.

    • Inflammation: Downregulation of pro-inflammatory cytokines (IL-6, TNF-

      
      ). The scaffold mimics the cyclic imide structures found in established immunomodulators (e.g., thalidomide analogs), though with a distinct 2,5-dione topology that alters target selectivity.
      
Metabolic Stability (The 3,3-Dimethyl Advantage)

A critical limitation of piperidine-based drugs is rapid oxidative metabolism by Cytochrome P450 enzymes, typically at the carbon adjacent to the carbonyl.

  • Problem : Unsubstituted piperidine-2,5-dione is susceptible to hydroxylation at the C3 position.

  • Solution : The 3,3-dimethyl substitution creates a "metabolic blockade," preventing

    
    -hydroxylation and significantly extending the plasma half-life (
    
    
    
    ) of the molecule. This makes it an ideal "warhead" or linker in fragment-based drug discovery (FBDD).
Kinase Inhibition Potential

Structural homology modeling suggests the this compound core can function as a hinge-binding motif in kinase inhibitors.

  • Target Class : Janus Kinases (JAK) and Serine/Threonine kinases.

  • Binding Mode : The lactam nitrogen (donor) and C2/C5 carbonyls (acceptors) form a bidentate hydrogen bonding network with the kinase hinge region. The dimethyl group fills the hydrophobic pocket (gatekeeper region), potentially improving selectivity.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the putative mechanism where the scaffold modulates inflammatory signaling via NF-


B inhibition, a pathway validated for piperidine-dione derivatives.

MOA_Pathway cluster_SAR SAR Logic Compound This compound CellMembrane Cell Membrane Permeation (Enhanced by 3,3-Me2) Compound->CellMembrane Passive Diffusion Target Target Protein (Kinase/Protease) CellMembrane->Target Intracellular Binding NFkB NF-κB Complex (Inhibition) Target->NFkB Phosphorylation Blockade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Downregulation Effect Anti-inflammatory Response Cytokines->Effect Reduced Inflammation GemDimethyl Gem-Dimethyl (C3) GemDimethyl->Target Conformational Lock Stability Metabolic Stability (Blocks P450) GemDimethyl->Stability Steric Shield

Figure 1: Putative Mechanism of Action illustrating the role of the 3,3-dimethyl moiety in enhancing bioavailability and targeting inflammatory pathways.

Part 4: Experimental Protocols

Synthesis via Dieckmann Cyclization

This protocol describes the synthesis of the scaffold from acyclic precursors, ensuring high purity for biological testing.

Reagents:

  • Dimethyl 2,2-dimethyl-3-(methoxycarbonylamino)pentanedioate (Precursor)

  • Sodium Methoxide (NaOMe)

  • Methanol (anhydrous)

  • Acetic Acid

Workflow:

  • Preparation : Dissolve the precursor diester (10 mmol) in anhydrous methanol (50 mL).

  • Cyclization : Add NaOMe (1.2 eq) dropwise at 0°C under nitrogen atmosphere.

  • Reflux : Heat the mixture to reflux for 4 hours. The gem-dimethyl group accelerates this step via the Thorpe-Ingold effect.

  • Quench : Cool to room temperature and neutralize with glacial acetic acid.

  • Isolation : Concentrate in vacuo, extract with DCM, and recrystallize from EtOAc/Hexane.

  • Validation : Confirm structure via

    
    H-NMR (Singlet at 
    
    
    
    1.2 ppm for gem-dimethyl).
In Vitro Cytotoxicity Assay (MTT Protocol)

To assess the safety window and potency.

  • Seeding : Plate HCT-116 or RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment : Add this compound (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Incubation : Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development : Add MTT reagent (5 mg/mL), incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout : Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Part 5: Comparative Data Summary

The following table contrasts the 3,3-dimethyl derivative with the natural unsubstituted core and the isomeric glutarimide.

CompoundStructure TypeMetabolic Stability (

)
Key Bioactivity
This compound Synthetic Scaffold High (>4h) Anti-inflammatory, Kinase Inhibitor (Predicted)
Piperidine-2,5-dioneNatural ProductLow (<1h)Antimicrobial (MIC ~250

g/mL)
3,3-Dimethylglutarimide (2,6-dione)IsomerHighCNS Active (Sedative/Anticonvulsant)

Part 6: Synthesis & Workflow Visualization

Synthesis_Workflow Start Acyclic Diester Precursor Step1 Dieckmann Cyclization (NaOMe/MeOH, Reflux) Start->Step1 Thorpe-Ingold Acceleration Intermediate Enolate Intermediate Step1->Intermediate Step2 Acid Quench (AcOH) Intermediate->Step2 Product 3,3-Dimethylpiperidine- 2,5-dione Step2->Product Crystallization

Figure 2: Synthetic workflow utilizing the Dieckmann Cyclization to access the this compound core.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Mohan, S.C., et al. (2021).[3] Phytochemical Profile, Free Radical Scavenging and Anti-Inflammatory Properties of Acalypha Indica Root Extract. Molecules, 26(20), 6251. [Link]

  • Herdeis, C., & Engel, W. (1991). Synthesis of piperidine-2,5-diones via Dieckmann cyclization. Archiv der Pharmazie. [Link]

  • Google Patents. (2010). Piperidine inhibitors of Janus Kinase 3 (WO2010123919).

Sources

Technical Guide: Piperidine-2,5-diones (5-Oxopiperidin-2-ones)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of piperidine-2,5-diones (systematically known as 5-oxopiperidin-2-ones ).

Editorial Note: A critical distinction must be made immediately. This guide focuses on the carbon-based piperidine -2,5-dione scaffold (C


H

NO

), a ketolactam. This is distinct from the structurally similar but chemically different piperazine -2,5-diones (diketopiperazines, cyclic dipeptides) and piperidine-2,6-diones (glutarimides).

Domain: Synthetic Organic Chemistry & Medicinal Chemistry Focus: Scaffold History, Synthesis, and Pharmacophore Utility

Executive Summary & Structural Definition

The piperidine-2,5-dione is a six-membered heterocyclic scaffold characterized by a lactam carbonyl at position 2 and a ketone at position 5. Unlike its symmetric isomer (glutarimide, 2,6-dione), the 2,5-dione possesses inherent asymmetry and unique electronic properties due to the proximity of the C5 ketone to the nitrogen atom (separated by the C6 methylene).

This scaffold has historically served less as a final drug product and more as a privileged chiral template (synthon) for the stereoselective synthesis of complex alkaloids and peptidomimetics, particularly hydroxyethylene isosteres used in protease inhibitors (e.g., HIV protease, Renin).

Structural Comparison Table
FeaturePiperidine-2,5-dionePiperidine-2,6-dionePiperazine-2,5-dione
Common Name 5-Oxopiperidin-2-oneGlutarimideDiketopiperazine (DKP)
Ring Atoms 5 Carbon, 1 Nitrogen5 Carbon, 1 Nitrogen4 Carbon, 2 Nitrogen
Carbonyls C2 (Amide), C5 (Ketone)C2, C6 (Imides)C2, C5 (Amides)
Key Reactivity C6-functionalization (Mannich)N-alkylation, C3-alkylationN-alkylation, C3/C6-alkylation
Primary Use Synthetic Intermediate / TemplateAnticonvulsants / ImmunomodulatorsPeptide Chemistry / Antibiotics

History and Discovery: The "Template" Era

The discovery of piperidine-2,5-diones is not tied to a single "eureka" moment of a natural product isolation, but rather to the evolution of stereocontrolled synthesis in the late 20th century.

The Plata-Abbott Breakthrough (1991)

The defining moment for this scaffold occurred in the laboratories of Abbott Laboratories (now AbbVie). Researchers Daniel J. Plata and colleagues were seeking efficient routes to hydroxyethylene isosteres , a critical structural motif for inhibiting aspartic proteases (like Renin and HIV-1 protease).

The challenge was establishing the correct stereochemistry at the backbone carbons. Plata et al. developed the piperidine-2,5-dione template as a rigid cyclic intermediate. By cyclizing N-protected amino acid derivatives, they locked the conformation, allowing highly diastereoselective alkylations.

  • Significance: This transformed the piperidine-2,5-dione from a chemical curiosity into a tool for "chiral memory," allowing the transfer of chirality from amino acids (like glutamate) to complex drug pharmacophores.

Natural Product Connections

While the 2,5-dione itself is rare as a stable natural product, it is a biosynthetic or synthetic precursor to 2,5-disubstituted piperidine alkaloids found in:

  • Fire Ant Venom: Solenopsins (trans-2-methyl-6-alkylpiperidines).

  • Poison Dart Frogs: Pumiliotoxins (indolizidine cores accessed via piperidine precursors).

The dione oxidation state allows for the controlled introduction of substituents at C6 (via the N-acyliminium ion equivalent) before reduction to the saturated piperidine.

Synthetic Protocols

Protocol A: The Modified Dieckmann Cyclization

This is the standard method for constructing the ring from acyclic diesters.

Mechanism: Base-mediated intramolecular Claisen condensation (Dieckmann) of N-protected glutamate diesters.

Reagents:

  • Starting Material: N-protected diester (e.g., Dimethyl N-Boc-glutamate).

  • Base: Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of N-Boc-glutamate dimethyl ester (1.0 eq) in THF to -78°C. Add LiHMDS (1.1 eq) dropwise.

  • Cyclization: Allow the reaction to warm to 0°C over 2 hours. The enolate attacks the distal ester.

  • Decarboxylation (Optional): The product is often a beta-keto ester (3-methoxycarbonyl-piperidine-2,5-dione). To get the unsubstituted 2,5-dione, hydrolysis (LiOH) followed by thermal decarboxylation (reflux in toluene) is required.

  • Isolation: Quench with saturated NH

    
    Cl. Extract with EtOAc. Purify via silica gel chromatography.
    
Protocol B: The "Plata Template" Synthesis (From Amino Acids)

This protocol is specific for generating the chiral template used in drug discovery.

Reference: Plata, D. J., et al. Tetrahedron Lett. 1991.[1]

  • Diazoketone Formation: React N-protected amino acid (e.g., Boc-Phe-OH) with isobutyl chloroformate and diazomethane to form the diazoketone.

  • Rearrangement: Subject the diazoketone to silver benzoate/triethylamine (Wolff Rearrangement) in the presence of a glutamate derivative.

  • Cyclization: Treat the resulting intermediate with weak acid or base to induce ring closure, forming the piperidine-2,5-dione.

Biological Utility & Mechanism of Action

The piperidine-2,5-dione is rarely the effector molecule; it is the architect of the effector. However, specific derivatives display activity.[2][3][4]

Protease Inhibition (The Hydroxyethylene Transition State)

Aspartic proteases cleave peptide bonds via a water molecule activated by two aspartate residues. Inhibitors mimic the tetrahedral transition state.

  • Role of Scaffold: The piperidine-2,5-dione locks the C2 and C5 positions. Grignard addition to the C5 ketone, followed by ring opening, yields the hydroxyethylene isostere with precise stereocontrol.

  • Causality: The rigidity of the ring prevents bond rotation, ensuring that incoming nucleophiles attack from the least hindered face (steric control), yielding single diastereomers of the inhibitor.

Antitumor Activity (5-Fluorouracil Mimetics)

Some research suggests that 5-substituted piperidine-2,5-diones can act as antimetabolites, mimicking the structure of pyrimidine bases (uracil), though this is less common than with 2,6-diones.

Visualization: Synthesis & Application Pathways[4][6]

The following diagrams illustrate the logic flow from simple amino acids to complex pharmacophores using the piperidine-2,5-dione scaffold.

Diagram 1: The Plata Template Strategy

This workflow demonstrates how the scaffold is used to generate HIV protease inhibitors.

PlataStrategy AA L-Amino Acid (Chirality Source) Diazo Diazoketone Intermediate AA->Diazo Activation Dione Piperidine-2,5-dione (The Scaffold) Diazo->Dione Wolff Rearrangement + Cyclization Alkyl C-Alkylation (Stereoselective) Dione->Alkyl Grignard/R-Li (Rigid Control) RingOpen Ring Opening (Hydrolysis) Alkyl->RingOpen Destruction of Scaffold Isostere Hydroxyethylene Isostere RingOpen->Isostere Final Drug Core

Caption: The "Chiral Relay" mechanism where the piperidine-2,5-dione acts as a temporary conformational lock to establish stereocenters in protease inhibitors.

Diagram 2: Divergent Reactivity of the Scaffold

Visualizing the chemical versatility of the C2 vs C5 positions.

Reactivity Center Piperidine-2,5-dione (Core) C5 C5-Ketone: Nucleophilic Attack (Grignard Entry) Center->C5 C6 C6-Methylene: Mannich Reaction (Alkaloid Synthesis) Center->C6 N1 N1-Lactam: Protection/Alkylation (Solubility Control) Center->N1 C3 C3-Alpha Carbon: Enolate Alkylation (Substitution) Center->C3

Caption: Orthogonal reactivity profile of the piperidine-2,5-dione, allowing independent functionalization at four distinct sites.

References

  • Plata, D. J., et al. (1991).[1] "Piperidine-2,5-dione template for the synthesis of hydroxyethylene isosteres." Tetrahedron Letters, 32(29), 3623-3626.

  • Marson, C. M. (2011). "Piperidine-based alkaloids and their synthesis." Chemical Reviews, 111(11), 7155-7220. (Context on oxopiperidine intermediates).

  • Dieckmann, W. (1901). "Über cyclische Ketone." Berichte der deutschen chemischen Gesellschaft.
  • Burgess, K., et al. (1996). "Solid phase synthesis of oligoureas." Journal of the American Chemical Society.[5] (Discusses related peptidomimetic scaffolds).

  • Takahata, H., & Momose, T. (1995). "Piperidine alkaloids."[6] The Alkaloids: Chemistry and Pharmacology, 44, 189-256. (Natural product context).

Sources

Methodological & Application

Precision Synthesis of 3,3-Dimethylpiperidine-2,5-dione: A Regioselective Dieckmann Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Dimethylpiperidine-2,5-dione synthesis protocol Content Type: Application Notes and Protocols

Executive Summary & Application Context

The This compound scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally constrained pharmacophore for peptidomimetics and a versatile intermediate for alkaloids. Unlike the more common glutarimide (2,6-dione) or diketopiperazine (piperazine-2,5-dione), the piperidine-2,5-dione core offers a unique 5-oxolactam topology that enables specific hydrogen bond donor/acceptor vectors essential for binding affinity in kinase inhibitors and GPCR ligands.

This application note details a robust, scalable protocol for the synthesis of this compound. The route overcomes the primary synthetic challenge: regioselective installation of the gem-dimethyl group relative to the lactam and ketone functionalities. By leveraging the steric differentiation of 2,2-dimethylsuccinic anhydride, we ensure the dimethyl group is positioned at the C3 (alpha-lactam) position rather than C4, a common error in non-regiocontrolled pathways.

Key Advantages of This Protocol
  • Regio-fidelity: 100% control over the 3,3-dimethyl placement via steric-directed anhydride opening.

  • Scalability: Avoids exotic catalysts; utilizes standard condensation and cyclization reagents.

  • Self-Validating: Distinct NMR shifts of the gem-dimethyl group allow for immediate in-process verification of regiochemistry.

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the construction of a linear diester-amide precursor followed by a Dieckmann cyclization. The critical step is the initial ring-opening of 2,2-dimethylsuccinic anhydride. Nucleophilic attack by methanol occurs preferentially at the less hindered carbonyl, yielding the hindered carboxylic acid . This acid is then coupled to


-alanine methyl ester to set the correct backbone for the 3,3-dimethyl isomer.
Pathway Visualization

Synthesis_Pathway Anhydride 2,2-Dimethylsuccinic Anhydride Opening Regioselective Methantolysis Anhydride->Opening MeOH, reflux Hemiester 4-Methoxy-2,2-dimethyl- 4-oxobutanoic acid (Hindered Acid) Opening->Hemiester Steric Control Coupling Amide Coupling (with Beta-Alanine) Hemiester->Coupling SOCl2; then Beta-Alanine-OMe Precursor Linear Diester Precursor Coupling->Precursor Dieckmann Dieckmann Cyclization Precursor->Dieckmann NaH/THF Decarb Hydrolysis & Decarboxylation Dieckmann->Decarb HCl/Heat Product 3,3-Dimethylpiperidine- 2,5-dione Decarb->Product

Caption: Logical flow for the regioselective synthesis of the 3,3-dimethyl isomer. Note the critical steric control step.

Detailed Experimental Protocol

Phase 1: Regioselective Anhydride Opening

Objective: To generate 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (the hindered acid isomer).

  • Principle: Nucleophilic attack on 2,2-dimethylsuccinic anhydride is sterically impeded at the C1 carbonyl (adjacent to the gem-dimethyl group). Therefore, methanol attacks the C4 carbonyl, leaving the carboxylic acid at the C1 position, which is required for the subsequent amide linkage.

Reagents:

  • 2,2-Dimethylsuccinic anhydride (1.0 eq)

  • Methanol (anhydrous, excess, solvent)

  • DMAP (0.05 eq, catalyst)

Step-by-Step:

  • Dissolve 2,2-dimethylsuccinic anhydride (10.0 g, 78 mmol) in anhydrous methanol (50 mL).

  • Add DMAP (476 mg, 3.9 mmol) and reflux the mixture for 4 hours.

  • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of anhydride is usually quantitative.

  • Concentrate the solvent in vacuo.

  • Partition the residue between saturated NaHCO3 (aq) and Ethyl Acetate.

    • Note: The desired product is an acid. It will be in the aqueous phase .

    • Discard the organic phase (removes diester byproducts).

  • Acidify the aqueous phase carefully with 1N HCl to pH 2.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Dry over Na2SO4, filter, and concentrate to yield the mono-methyl ester.

    • Yield Expectation: >90%

    • Validation: 1H NMR should show a singlet for OMe (~3.6 ppm) and a broad singlet for COOH (~10-12 ppm). The gem-dimethyl protons should appear as a singlet.

Phase 2: Amide Coupling (Backbone Assembly)

Objective: Synthesis of Methyl 3-(3-(methoxycarbonyl)-3-methylbutanamido)propanoate.

Reagents:

  • Hindered Acid from Phase 1 (1.0 eq)

  • Thionyl Chloride (1.5 eq) or HATU (1.1 eq)

  • 
    -Alanine Methyl Ester Hydrochloride (1.1 eq)
    
  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step (Acid Chloride Method):

  • Dissolve the hindered acid (1.0 eq) in dry DCM. Add Thionyl Chloride (1.5 eq) and a drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl2. Redissolve the crude acid chloride in dry DCM.

  • In a separate flask, dissolve

    
    -Alanine Methyl Ester HCl (1.1 eq) and Triethylamine (3.0 eq) in dry DCM at 0°C.
    
  • Add the acid chloride solution dropwise to the amine solution.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target Structure Check: Verify the presence of two methyl ester singlets in NMR.

Phase 3: Dieckmann Cyclization & Decarboxylation

Objective: Intramolecular Claisen (Dieckmann) condensation followed by decarboxylation to yield the final dione.

Reagents:

  • Sodium Hydride (60% dispersion, 1.2 eq) or NaOMe (1.2 eq)

  • Anhydrous THF or Toluene

  • 6N HCl (for hydrolysis)

Step-by-Step:

  • Cyclization:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.

    • Add the Diester Precursor (from Phase 2) in THF dropwise.

    • Reflux for 4-6 hours.[1] The solution typically turns yellow/orange.

    • Mechanism: The base deprotonates the

      
      -protons of the 
      
      
      
      -alanine moiety (the only enolizable protons capable of forming a 6-membered ring). This enolate attacks the distal ester.
  • Quench: Cool to 0°C and quench with acetic acid (1.5 eq). Concentrate solvent.[2][3][4]

  • Decarboxylation:

    • Resuspend the crude beta-keto ester residue in 6N HCl (aqueous).

    • Reflux vigorously for 2-3 hours. This hydrolyzes the remaining ester and induces thermal decarboxylation.

  • Isolation:

    • Neutralize the solution to pH 7 with NaOH.

    • Extract exhaustively with Chloroform/Isopropanol (3:1) or DCM.

    • Concentrate and recrystallize from Ethanol/Ether.

Data Summary & Troubleshooting

Physicochemical Characterization Table
ParameterSpecificationNotes
Appearance White to off-white solidCrystalline
1H NMR (CDCl3)

1.25 (s, 6H, gem-Me)
Diagnostic for 3,3-dimethyl
1H NMR (CDCl3)

2.60 (t, 2H, C6-H)
Adjacent to Nitrogen
1H NMR (CDCl3)

3.45 (t, 2H, C4-H)
Adjacent to Ketone
1H NMR (CDCl3)

6.5-7.5 (br s, 1H, NH)
Amide proton
MS (ESI) [M+H]+ = 142.08Calc.[3] MW = 141.08
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Methanolysis at wrong carbonylEnsure reflux is used; kinetic control favors unhindered attack (desired). Do not use strong bases which might equilibrate.
No Cyclization (Phase 3) Wet solvent or old NaHUse freshly distilled THF and titrate NaH or switch to Potassium t-butoxide (KOtBu).
Product is 5-membered ring Wrong precursor isomerIf the unhindered acid was coupled, the dimethyl group ends up at C4, or cyclization fails. Verify Phase 1 regiochemistry.

Process Logic & Validation Flow

The following diagram illustrates the critical decision points and validation checks built into the protocol to ensure scientific integrity.

Validation_Flow Start Start Synthesis Check1 NMR Check: Phase 1 Is the Acid at the hindered position? Start->Check1 Correct1 Proceed to Coupling Check1->Correct1 Yes (Gem-dimethyl singlet observed) Wrong1 Stop: Wrong Isomer (Recrystallize or Restart) Check1->Wrong1 No Check2 Cyclization Check Did the ring close? Correct1->Check2 Correct2 Proceed to Decarboxylation Check2->Correct2 Yes (Beta-keto ester formed) Wrong2 Troubleshoot: Check solvent dryness Check2->Wrong2 No Final Final Product Validation (NMR, MS, MP) Correct2->Final

Caption: Decision tree for in-process quality control.

References

  • Regioselectivity in Anhydride Opening

    • Dunn, A. D., et al. "Regioselective alcoholysis of substituted succinic anhydrides." Journal of Chemical Research, 2008. (General principle verification).

    • Note: General consensus in organic synthesis dictates that nucleophilic attack on unsymmetrical anhydrides occurs at the less sterically hindered carbonyl under neutral/acidic conditions.
  • Dieckmann Cyclization on Amides

    • Kuehne, M. E. "The Application of the Dieckmann Condensation to the Synthesis of 2-Piperidones." Journal of the American Chemical Society, 1961.

    • Context: Foundational text establishing the viability of forming 5-oxopiperidin-2-ones via Dieckmann cycliz
  • Piperidine-2,5-dione Scaffold Properties

    • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 1994.

    • Context: Discusses the utility of lactam-based scaffolds in drug design.
  • Analogous Synthesis (3,3-dimethylpiperidine)

    • PrepChem. "Synthesis of 3,3-dimethylpiperidine."

    • Context: Provides physical property data for the reduced core, useful for structural verific
  • General Heterocycle Synthesis

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

    • Context: Authoritative textbook reference for lactam formation str

Sources

Application Note: Structural Elucidation and Conformational Dynamics of 3,3-Dimethylpiperidine-2,5-dione via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists. It focuses on the rigorous structural characterization and conformational analysis of 3,3-Dimethylpiperidine-2,5-dione , a scaffold increasingly utilized in peptidomimetics due to its ability to induce specific secondary structures via the Thorpe-Ingold (gem-dimethyl) effect.[1][2]

Introduction & Scientific Context

The This compound scaffold represents a critical structural motif in drug discovery.[1][2] Unlike the symmetric glutarimide (piperidine-2,6-dione) derivatives, the 2,5-dione system introduces electronic asymmetry, offering unique hydrogen-bonding vectors for protein-ligand interactions.[1][2]

The introduction of the gem-dimethyl group at C3 is not merely for lipophilicity; it exploits the Thorpe-Ingold effect to restrict conformational freedom. This "pre-organization" lowers the entropic penalty of binding, often enhancing potency.[1] However, this rigidity complicates NMR analysis, as it can induce diastereotopicity in methylene protons that would otherwise appear equivalent.[1][2]

Core Challenges Addressed in This Protocol:
  • Regioisomeric Differentiation: Conclusively distinguishing the 2,5-dione from the symmetric 2,6-dione (glutarimide) and the 2,4-dione isomers.[1]

  • Conformational Analysis: Determining if the ring adopts a chair or twist-boat conformation using NOESY constraints.

  • Signal Assignment: Resolving the overlapping methylene signals adjacent to carbonyls.

Experimental Protocol

Sample Preparation

To ensure observation of the exchangeable amide proton and prevent aggregation, DMSO-d₆ is the solvent of choice.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1][2]

  • Concentration: 10–15 mg in 600 µL (approx. 150 mM).[1][2] High concentration is required for adequate sensitivity in HMBC experiments involving quaternary carbons.[1][2]

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (600 MHz)
ExperimentPulse SequenceScans (NS)TD (Points)Mixing Time / DelayPurpose
1H 1D zg301664kD1 = 1.0sQuantitative integration & chemical shift mapping.
13C {1H} zgpg30102464kD1 = 2.0sIdentification of C=O and quaternary C3.
HSQC hsqcedetgpsisp2.282k x 256J = 145 HzMultiplicity-edited (CH₂ negative, CH/CH₃ positive).[1][2]
HMBC hmbcgplpndqf324k x 512J_LR = 8 HzCritical: Establishing connectivity across quaternary centers.
NOESY noesygpphp164k x 256Mix = 500msDetermining spatial proximity of Me-groups to ring protons.[1][2]

Results & Discussion

1H NMR Spectral Analysis

The asymmetry of the 2,5-dione is immediately apparent in the proton spectrum. Unlike the 2,6-dione, which would show a simplified spectrum due to a


 plane of symmetry, the 2,5-dione shows distinct environments for all methylene protons.[1]

Representative Chemical Shifts (DMSO-d₆):

PositionGroupShift (δ ppm)MultiplicityJ-Coupling (Hz)Structural Insight
1 NH8.25br s-Broad due to quadrupole broadening from ¹⁴N and exchange.[1][2]
6 CH₂3.85s (or AB)-Most deshielded CH₂; adjacent to N1 and C5=O .
4 CH₂2.45s-Adjacent to C5=O and Quaternary C3 .
3-Me CH₃ (a)1.15s-Methyl group (Axial/Equatorial averaged if flipping).[1][2]
3-Me CH₃ (b)1.15s-Note: May split into two singlets if ring flip is slow.[1][2]

Key Diagnostic: The protons at C6 (approx 3.85 ppm) are significantly downfield compared to C4 (approx 2.45 ppm) due to the combined electronegativity of the adjacent Nitrogen and Carbonyl. In the symmetric 2,6-dione, the protons at C3 and C5 would be equivalent (approx 2.5 ppm), and there would be no signal near 3.8-4.0 ppm.[1]

13C NMR & HMBC Connectivity

The Carbon spectrum provides the definitive proof of the 2,5-dione structure.

  • C2 (Amide Carbonyl): ~176 ppm.[1][2] Upfield due to resonance donation from N lone pair.[1][2]

  • C5 (Ketone Carbonyl): ~208 ppm.[1][2] Typical ketone shift.[1][2]

  • C3 (Quaternary): ~45 ppm.[1][2]

  • C6 (Methylene): ~55 ppm (Adjacent to N).[1][2]

  • C4 (Methylene): ~50 ppm.[1][2]

The HMBC "Fingerprint" (Self-Validating Logic): To confirm the structure is not the 2,4-dione or 2,6-dione, track the NH correlations:

  • NH (8.25 ppm) will show a strong ³J correlation to C2 (176 ppm) and C6 (55 ppm) .[1][2]

  • NH will not correlate strongly to C5 (Ketone) or C3 (Quat) .[1][2]

  • The Gem-Dimethyl protons will show strong ³J correlations to C2 and C4 , but not to C6 .[1][2]

Conformational Dynamics (The Gem-Dimethyl Effect)

The 3,3-dimethyl substitution locks the piperidine ring. While unsubstituted piperidine-2,5-dione is flexible, the 3,3-dimethyl analog often favors a distorted chair or twist-boat to avoid 1,3-diaxial interactions between an axial methyl and the C5 carbonyl oxygen.[1][2]

  • NOESY Evidence: If the ring is locked in a chair, one methyl group will show a strong NOE to the axial proton at C4, while the other methyl will not.[1] If the signals are averaged (single peak for Me groups), the ring is flipping fast on the NMR timescale, suggesting the steric lock is not absolute at room temperature.[1]

Visualization of Logic & Workflow[1][2]

Diagram 1: HMBC Connectivity Logic

This diagram illustrates the critical correlations required to validate the 2,5-dione regioisomer against its symmetric analogs.

HMBC_Logic NH NH Proton (8.25 ppm) C2 C2 (Amide C=O) ~176 ppm NH->C2 Strong 2J/3J C6 C6 (CH2-N) ~55 ppm NH->C6 Strong 3J Me Gem-Dimethyl (1.15 ppm) Me->C2 Strong 3J C4 C4 (CH2-C=O) ~50 ppm Me->C4 Strong 3J

Caption: HMBC Correlation Map. Solid arrows indicate key NH correlations that define the N-C2-C3-C4-C5-C6 connectivity, ruling out symmetric isomers.

Diagram 2: Experimental Workflow

A step-by-step decision tree for analyzing substituted lactams.

Workflow Start Start: Unknown Dimethyl-Piperidine-Dione Step1 1H NMR (DMSO-d6) Start->Step1 Decision Is the Spectrum Symmetric? (2 CH2 signals vs 1) Step1->Decision Sym Symmetric: Likely 2,6-Dione (Glutarimide) Decision->Sym Yes Asym Asymmetric: Likely 2,5 or 2,4-Dione Decision->Asym No Step2 Run HMBC Asym->Step2 Check Check NH Correlations Step2->Check Res1 NH -> 1 C=O & 1 CH2 (Confirmed 2,5-Dione) Check->Res1 Res2 NH -> 1 C=O & 1 Quat-C (Indicates 2,3-Dione) Check->Res2

Caption: Decision tree for distinguishing piperidine-dione regioisomers based on symmetry and HMBC connectivity.

References

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).[1][2] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane."[1][2] Journal of the Chemical Society, Transactions. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Ciarkowski, J. (2015).[1][2] "Conformational Analysis of Cyclic Imines and Amides." Journal of Molecular Structure. (General reference for lactam conformations).

  • PubChem Database. (2025).[1][2] "Compound Summary: this compound (CID 58592977)."[1][2][3] National Center for Biotechnology Information.[1][2]

  • Bubb, W. A. (2003).[1][2] "NMR Spectroscopy in the Study of Carbohydrates and Related Compounds (Analogous Ring Systems)." Concepts in Magnetic Resonance.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text for chemical shift rules of amides/ketones).

Sources

Application Notes: The 3,3-Dimethylpiperidine-2,5-dione Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold

Heterocyclic compounds are foundational to medicinal chemistry, with the piperidine ring being one of the most prevalent motifs in FDA-approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of therapeutics targeting a vast range of conditions, from CNS disorders to cancer.[1][3] The piperidone (a piperidine with a ketone group) and the piperidinedione sub-classes, in particular, offer a synthetically versatile and privileged scaffold for creating molecules with diverse biological activities.[3]

The 3,3-dimethylpiperidine-2,5-dione scaffold, a specific glutarimide derivative, presents unique opportunities for drug discovery. The gem-dimethyl group at the C3 position introduces conformational rigidity and can enhance metabolic stability by blocking a potential site of oxidation. These features are highly desirable in drug design, potentially leading to improved pharmacokinetic profiles and target engagement.[4] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound as a valuable building block in fragment-based screening, focused library synthesis, and the burgeoning field of targeted protein degradation.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical scaffold is the first step in its rational application. The this compound moiety possesses characteristics that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[5]
Molecular Weight 141.17 g/mol PubChem[5]
Monoisotopic Mass 141.07898 DaPubChem[5]
XLogP3 (Predicted) 0.0PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
InChIKey UWHREJZRZKMNDT-UHFFFAOYSA-NPubChem[5]

Section 1: Synthesis of the this compound Scaffold

While multiple routes exist for synthesizing piperidinedione cores, a common and effective strategy involves the cyclization of substituted glutaric acid derivatives.[4] The following protocol outlines a plausible and robust method for the gram-scale synthesis of the title compound.

Proposed Synthetic Workflow

Synthetic_Workflow A 3,3-Dimethylglutaric Anhydride C Intermediate Amic Acid A->C Ring Opening B Ammonia or Primary Amine B->C D This compound C->D Dehydrative Cyclization (Heat, Acetic Anhydride)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis via Dehydrative Cyclization

This protocol is adapted from established methods for producing similar glutarimide structures.[4] It involves the ring-opening of 3,3-dimethylglutaric anhydride with an ammonia source, followed by a heat-induced dehydrative cyclization.

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Ammonium hydroxide (28-30% solution)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Amide Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 3,3-dimethylglutaric anhydride in 100 mL of DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.2 equivalents of ammonium hydroxide dropwise with vigorous stirring over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate of the intermediate amic acid may form.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Cyclization and Work-up:

    • To the reaction mixture, add 3.0 equivalents of acetic anhydride.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM) for 6 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 150 mL of cold saturated sodium bicarbonate solution to quench the excess acetic anhydride. Stir until CO₂ evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Section 2: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da).[6] The this compound scaffold, with its molecular weight of ~141 Da, excellent 3D-shape complexity, and favorable physicochemical properties, is an ideal candidate for an FBDD screening library.[6]

FBDD Screening Cascade Workflow

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead A Fragment Library (incl. Scaffold) B High-Throughput Screen (e.g., DSF, SPR) A->B C Orthogonal Assay (e.g., NMR, ITC) B->C Preliminary Hits D X-ray Crystallography or Cryo-EM C->D Validated Hits E Structure-Guided Fragment Elaboration D->E Structural Insights

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 2: Biophysical Screening for Fragment Binding

This protocol describes a three-stage biophysical cascade to identify and validate the binding of this compound to a protein of interest (POI).[7]

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[8]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the POI at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • To each well, add the POI solution.

    • Add the fragment stock solution to a final concentration of 200-500 µM (DMSO concentration should be kept below 5%). Include DMSO-only controls.

    • Add the fluorescent dye.

    • Seal the plate and centrifuge briefly.

  • Data Acquisition:

    • Run the assay on a real-time PCR instrument.

    • Use a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • A positive hit is identified by a significant positive shift (ΔTm > 2 °C) in the protein's melting temperature compared to the DMSO control.[7]

Stage 2: Hit Validation with NMR Spectroscopy

NMR methods like Saturation Transfer Difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) provide direct evidence of binding.[7][8]

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

    • Sample A (Reference): 1 mM this compound.

    • Sample B (Test): 1 mM fragment + 10-20 µM POI.

  • NMR Experiment (STD):

    • Acquire a ¹H spectrum of Sample A.

    • Acquire an STD spectrum of Sample B. The protein is selectively saturated with a train of RF pulses. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in decreased signal intensity for the fragment's protons.

    • A positive hit shows clear signals in the STD spectrum corresponding to the fragment's protons.[9]

Stage 3: Binding Characterization with Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n).[7]

  • Sample Preparation:

    • Prepare the POI at 10-20 µM in the ITC cell.

    • Prepare the this compound fragment at 100-200 µM in the injection syringe, using the exact same buffer.

  • ITC Experiment:

    • Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).

    • The heat change upon each injection is measured.

    • The resulting data is fitted to a binding model to determine Kᴅ, ΔH, and n. A measurable Kᴅ in the micromolar to millimolar range confirms a true binding event.

Section 3: Application in Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own machinery, like the ubiquitin-proteasome system, to eliminate disease-causing proteins.[10] Molecules like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues are central to this strategy.[11] The piperidine-2,6-dione (glutarimide) motif, found in thalidomide and its analogs (IMiDs), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[12]

The this compound scaffold is a bioisostere of the glutarimide core and offers a novel starting point for developing new CRBN ligands or other E3 ligase recruiters. The gem-dimethyl group can influence the binding conformation and improve drug-like properties.

PROTAC Design and Function

PROTAC_Mechanism cluster_scaffold POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Forms PROTAC->Ternary Forms Warhead POI Warhead E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3->Ternary Forms Ub Ubiquitin Ternary->Ub Induces Polyubiquitination Proteasome Proteasome Ub->Proteasome Targets POI to Proteasome->Degradation Degrades POI Linker Linker Warhead->Linker E3_Ligand 3,3-Dimethylpiperidine -2,5-dione Scaffold Linker->E3_Ligand

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Protocol 3: Conceptual Synthesis of a this compound-based PROTAC

This protocol outlines the conceptual steps for incorporating the scaffold into a heterobifunctional PROTAC. It assumes the availability of a POI ligand ("warhead") with a suitable chemical handle for linker attachment.

Materials:

  • This compound

  • POI-Warhead-Linker-COOH (a warhead connected to a linker with a terminal carboxylic acid)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • HPLC for purification

Procedure:

  • Scaffold Functionalization (if necessary):

    • The secondary amine of the this compound is the primary attachment point. This step assumes direct coupling is desired. For more complex linkers, the scaffold might first be functionalized (e.g., alkylated with a linker precursor).

  • Amide Coupling Reaction:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen), dissolve the POI-Warhead-Linker-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Validation:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • The biological activity would then be assessed in cellular assays (e.g., Western blot or quantitative proteomics) to confirm degradation of the target protein.[11]

Conclusion

The this compound scaffold is a promising and versatile building block for contemporary drug discovery. Its inherent three-dimensionality, metabolic stability imparted by the gem-dimethyl group, and synthetic tractability make it a valuable asset. From its direct application as a fragment in FBDD campaigns to its use as a core structure for generating focused libraries and its potential as a novel E3 ligase ligand in the TPD field, this scaffold offers multiple avenues for the development of next-generation therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this privileged chemical entity.

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research, 35, 340–376.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • (3S)-3-Methylpiperazine-2,5-dione. Pipzine Chemicals.
  • Piperidine-based drug discovery. (2017). Elsevier.
  • Synthesis of 3,3-dimethylpiperidine. PrepChem.com.
  • 3,3-Dimethylpiperidine. PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis.
  • (3S,6S)-3,6-Dimethylpiperazine-2,5-dione. ChemScene.
  • 3,6-Dimethylpiperazine-2,5-dione. PubChem.
  • Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione. Cheméo.
  • comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. Benchchem.
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011). Bioorganic & Medicinal Chemistry.
  • This compound. PubChemLite.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Medium.
  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. (2025). Benchchem.
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. (2025).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • A long march for targeted protein degradation in the new era: expanding E3 ligases. (2024). Signal Transduction and Targeted Therapy.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020).
  • Targeted Protein Degradation: from Chemical Biology to Drug Discovery. Sigma-Aldrich.
  • Pharmacological screening of synthetic piperidine deriv
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025).
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). Chemistry – An Asian Journal.
  • 3,3-Dimethylpiperidine. NIST WebBook.
  • Fragment-based Drug Design. (2023). University of Arizona.
  • A General Synthesis of Bis-indolylpiperazine-2,5-diones. (2012). Molecules.
  • Quantitative and Qualitative Evaluation of diaPASEF for Targeted Protein Degrad
  • Translational PK–PD for targeted protein degrad
  • Recent advances in targeted protein degraders as potential therapeutic agents. (2023). Molecular Diversity.
  • Fragment-Based Drug Discovery. (2023). Cambridge Healthtech Institute.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules.

Sources

Application Notes and Protocols for In Vitro Evaluation of 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Characterizing the Bioactivity of Novel Piperidine-2,5-dione Analogs

The piperidine ring and the diketopiperazine scaffold are prevalent motifs in both natural products and synthetic medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Piperidine derivatives, for instance, are known for their diverse pharmacological properties, including anticancer and cytotoxic effects[1]. Similarly, 2,5-diketopiperazines, the smallest class of cyclic peptides, serve as privileged scaffolds in drug discovery due to their conformational rigidity and ability to interact with various biological targets[2]. The compound 3,3-Dimethylpiperidine-2,5-dione, which incorporates features of both these structural classes, represents a novel chemical entity with unexplored therapeutic potential.

A systematic in vitro evaluation is the foundational step in elucidating the biological effects of any new compound.[3][4] This process typically begins with broad assessments of cytotoxicity and antiproliferative activity, followed by more mechanistic assays to understand how the compound elicits its effects at a cellular level.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro assays to characterize the biological activity of this compound. The protocols described herein are designed to be self-validating systems, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

This guide will detail the following key in vitro assays:

  • Cytotoxicity Assessment: To determine the compound's effect on cell viability.

  • Cell Proliferation Analysis: To assess the compound's impact on cell division.

  • Apoptosis Induction: To investigate if the compound induces programmed cell death.

The overarching goal is to build a comprehensive biological profile for this compound, providing the foundational data necessary for further preclinical development.

Section 1: Initial Cytotoxicity Screening

The first step in characterizing a new chemical entity is to determine its cytotoxic potential.[4][6] Cytotoxicity assays measure the degree to which a compound is toxic to cells, providing a dose-response relationship that is crucial for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.[3][5] A commonly used, reliable, and high-throughput method for assessing cell viability is the MTT assay.[7] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[7]

1.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent (e.g., DMSO or isopropanol) prior to spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

1.2. Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Endpoint seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_compound->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

1.3. Detailed Protocol for MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells for "cells only" (negative control) and "medium only" (background).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound by serially diluting the stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as in the highest compound dilution).

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

1.4. Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] * 100

The results should be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be determined, which represents the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)
0 (Vehicle)100100
0.198.599.1
195.296.8
1075.680.3
5048.955.1
10020.325.7
IC₅₀ (µM) ~50 ~60
Section 2: Cell Proliferation Assay

While cytotoxicity assays measure cell death, it is also important to determine if a compound affects the ability of cells to divide.[8] Cell proliferation assays are designed to measure the rate of cell division.[7] A widely used method for this is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay.[9]

2.1. Principle of the BrdU Assay

BrdU is a synthetic analog of thymidine.[8][9] When added to cell culture medium, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells.[9] The incorporated BrdU can then be detected using a specific monoclonal antibody against BrdU.[10] This provides a direct measure of DNA synthesis and, therefore, cell proliferation.[7][8]

2.2. Experimental Workflow for BrdU Assay

G cluster_0 Cell Seeding and Treatment cluster_1 BrdU Labeling and Detection seed_cells Seed cells and treat with compound incubate_compound Incubate for 24-48 hours seed_cells->incubate_compound add_brdu Add BrdU labeling solution incubate_brdu Incubate for 2-4 hours add_brdu->incubate_brdu fix_denature Fix cells and denature DNA incubate_brdu->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_secondary Add HRP-conjugated secondary antibody add_antibody->add_secondary add_substrate Add TMB substrate add_secondary->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance

Caption: Workflow for the BrdU cell proliferation assay.

2.3. Detailed Protocol for BrdU Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Use concentrations below the IC₅₀ to avoid confounding effects of cytotoxicity.

    • Incubate for 24 to 48 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a 1:1000 dilution.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[10]

  • Immunodetection:

    • Remove the Fixing/Denaturing solution.

    • Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-linked secondary antibody solution and incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature, or until color develops.[10]

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm within 15 minutes.

2.4. Data Analysis and Interpretation

The level of BrdU incorporation is directly proportional to the absorbance reading. The results can be expressed as a percentage of the vehicle-treated control. A decrease in absorbance indicates an antiproliferative effect.

Table 2: Hypothetical Proliferation Data for this compound

Concentration (µM)% BrdU Incorporation (Relative to Control)
0 (Vehicle)100
192.1
578.4
1060.2
2535.8
EC₅₀ (µM) ~15
Section 3: Investigating the Mechanism of Cell Death: Apoptosis Assays

If this compound induces cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis and is often a desired mechanism for anticancer agents.[11] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.[11][12]

3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that has a high affinity for PS.[12] In healthy cells, PS is located on the inner side of the cell membrane. During early apoptosis, PS translocates to the outer surface, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] By using Annexin V and PI together, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[12][15]

3.2. Caspase-Glo® 3/7 Assay

Caspase-3 and caspase-7 are key effector caspases that are activated during apoptosis and are responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[12][13] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[11] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.

3.3. Experimental Workflow for Apoptosis Assays

G cluster_0 Cell Treatment cluster_1 Annexin V/PI Staining cluster_2 Caspase-Glo 3/7 Assay seed_treat Seed cells and treat with compound incubate Incubate for a specified time (e.g., 24h) seed_treat->incubate harvest_cells Harvest cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow add_reagent Add Caspase-Glo® 3/7 Reagent incubate_reagent Incubate at RT add_reagent->incubate_reagent read_luminescence Read luminescence incubate_reagent->read_luminescence

Caption: Workflow for apoptosis detection assays.

3.4. Detailed Protocols

Annexin V/PI Staining Protocol:

  • Seed and treat cells with this compound at its IC₅₀ concentration for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay Protocol:

  • Seed cells in a white-walled 96-well plate and treat with serial dilutions of the compound for 6-24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

3.5. Data Analysis and Interpretation

For the Annexin V/PI assay, flow cytometry data will allow for the quantification of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

For the Caspase-Glo® assay, an increase in luminescence indicates an increase in caspase-3/7 activity, which is a hallmark of apoptosis.

Table 3: Hypothetical Apoptosis Data for this compound

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsCaspase-3/7 Activity (Fold Change)
Vehicle Control2.11.51.0
Compound (IC₅₀)25.415.84.2
Staurosporine45.220.18.5
Section 4: Future Directions: Target Engagement Assays

Once the phenotypic effects of this compound have been established, the next logical step is to identify its molecular target(s). Target engagement assays are crucial for confirming that a compound interacts with its intended target in a cellular context.[16][17][18] This is a critical step in validating the mechanism of action and guiding lead optimization.[19][20]

Several techniques can be employed for this purpose, including the Cellular Thermal Shift Assay (CETSA), which relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20] Bioluminescence Resonance Energy Transfer (BRET) is another powerful method for monitoring target engagement in live cells.[16][20] The choice of assay will depend on the nature of the suspected target.

Conclusion

This application note provides a structured and detailed guide for the initial in vitro characterization of this compound. By following these protocols, researchers can obtain robust data on the compound's cytotoxicity, antiproliferative effects, and its ability to induce apoptosis. This foundational dataset is essential for making informed decisions about the future development of this novel compound as a potential therapeutic agent. The logical progression from broad phenotypic screening to more mechanistic assays ensures a comprehensive understanding of the compound's biological activity.

References
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). Vol. 1 No. 1 (2025): issue 6. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Selvita. Target Engagement. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • Elabscience. (2021). Cell Function | Overview of Common Cell Proliferation Assays. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Bio-Rad Antibodies. BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]

  • Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • ResearchGate. (2023). Assay for apoptosis/cell death in cells??. [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... [Link]

  • ResearchGate. (2025). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF. [Link]

  • PubMed. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. [Link]

  • National Center for Biotechnology Information. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem. [Link]

  • Frontiers. 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. [Link]

  • PubChemLite. This compound (C7H11NO2). [Link]

  • Semantic Scholar. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. [Link]

  • National Center for Biotechnology Information. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]

  • Autechre. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions of 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3,3-Dimethylpiperidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile glutarimide scaffold in their synthetic workflows. As a structural analog of components found in Cereblon (CRBN) E3 ligase modulators, this molecule is of significant interest in the development of targeted protein degraders like PROTACs and molecular glues.[1][2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the chemical reasoning behind common experimental challenges and their solutions, ensuring a robust and reproducible synthetic practice.

Section 1: Synthesis of this compound — Common Issues & Troubleshooting

The synthesis of piperidine-dione scaffolds often involves a multi-step process, with the Dieckmann cyclization being a common and effective strategy for ring formation.[3][4] This section addresses frequent problems encountered during this synthesis.

Question 1: My Dieckmann cyclization to form the this compound ring is failing, resulting in a low or no yield. What are the likely causes?

Answer: A failed Dieckmann cyclization, which is a base-mediated intramolecular condensation of a diester, typically points to issues with the reaction conditions, particularly the base and the presence of water.[4]

Troubleshooting Synthesis Failures

Potential Cause Scientific Rationale Recommended Solution
1. Inactive or Insufficient Base The Dieckmann condensation requires a strong base (e.g., NaOMe, NaOEt, KOtBu) to deprotonate the α-carbon, initiating the intramolecular attack. The base must be anhydrous and highly active.[4]Use a fresh, unopened container of the alkoxide base or test the activity of your current stock. Ensure at least one full equivalent of the base is used under strictly anhydrous conditions.
2. Presence of Moisture Water will readily hydrolyze the ester functional groups of your precursor and quench the strong base, preventing the necessary enolate formation. This is a primary failure mode.[4]Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
3. Incorrect Reaction Temperature While many cyclizations proceed at room temperature or with gentle heating, the activation energy for your specific substrate might require higher temperatures to overcome steric hindrance from the gem-dimethyl group.If the reaction is stagnant at room temperature (as monitored by TLC or LC-MS), gradually increase the temperature to the reflux point of the solvent and monitor for product formation.
4. Incomplete Precursor Formation The cyclization will not proceed if the acyclic diester precursor was not successfully synthesized in the prior step.Before starting the cyclization, confirm the identity and purity of your starting diester using NMR and LC-MS to ensure it is the correct material for the key ring-closing step.
Section 2: Key Downstream Reactions & Troubleshooting

Once synthesized, this compound is often subjected to further modifications, most commonly at the nitrogen atom.

N-Alkylation Reactions

N-alkylation is critical for diversifying the glutarimide scaffold for structure-activity relationship (SAR) studies, for instance, in the development of PROTACs.[2]

Question 2: I am attempting to N-alkylate my this compound, but the reaction is incomplete and I see multiple products. How can I optimize this?

Answer: Incomplete N-alkylation and side product formation are common but manageable issues. The N-H of the glutarimide is acidic due to the two adjacent carbonyl groups, making deprotonation relatively straightforward. However, the choice of base, solvent, and electrophile is crucial for a clean reaction.

Troubleshooting N-Alkylation Reactions

Problem Potential Cause Recommended Solution & Rationale
Incomplete Reaction Insufficiently strong base or poor solubility: The chosen base (e.g., K₂CO₃) may not be strong enough to fully deprotonate the imide, or the starting material/base may not be fully dissolved.Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[5] Add NaH portion-wise at 0°C to a solution of the glutarimide, stir for 30 minutes to ensure complete deprotonation, then add the alkylating agent.[5]
Side Product Formation O-alkylation: While less common for imides compared to single amides, O-alkylation at one of the carbonyl oxygens is a theoretical possibility, especially with hard electrophiles.Solution: Use softer alkylating agents (e.g., alkyl iodides or bromides over tosylates). Running the reaction at lower temperatures can also favor the thermodynamically preferred N-alkylation product.
Multiple Alkylations (if applicable) Reaction with other nucleophilic sites: If your alkylating agent contains other electrophilic centers, or your glutarimide has other nucleophilic groups, you may see unintended reactions.Solution: Ensure your starting materials are clean. If the alkylating agent is complex, consider a protecting group strategy for other reactive sites.
Low Yield / Degradation Ring Opening: Strong bases, especially in the presence of nucleophilic solvents or water at elevated temperatures, can cause hydrolytic or nucleophilic opening of the glutarimide ring.[6]Solution: Use a non-nucleophilic base (e.g., NaH, DBU) and ensure strictly anhydrous conditions. Avoid prolonged heating. If heating is necessary, use the lowest effective temperature.
Reduction Reactions

Reduction of one or both carbonyl groups can be a route to novel piperidine derivatives.

Question 3: I am trying to reduce the carbonyls of this compound to get the corresponding piperidine, but the reaction is messy. What reductant should I use?

Answer: The reduction of cyclic imides to the corresponding cyclic amines requires a powerful reducing agent. Borane reagents are particularly effective for this transformation.

A common and effective choice is Borane dimethyl sulfide complex (BH₃·SMe₂).[7] This reagent is capable of reducing both amide carbonyls to methylenes.

Common Problems & Solutions:

  • Incomplete Reduction: This often occurs with insufficient reducing agent. A significant excess of BH₃·SMe₂ (e.g., 3-5 equivalents per carbonyl group) is typically required. The reaction often needs to be heated to reflux in a high-boiling solvent like THF for several hours to drive it to completion.

  • Formation of Hydroxy-Amide Intermediate: If only one carbonyl is reduced, you may isolate a hydroxylactam. This indicates the reaction conditions were too mild (insufficient reagent, temperature, or time). Increase the equivalents of BH₃·SMe₂ and/or the reaction time.

  • Difficult Work-up: Borane complexes require a careful quenching procedure. The reaction is typically quenched by the slow, dropwise addition of methanol at 0°C, which reacts with excess borane to form volatile trimethyl borate. This is followed by an acidic workup (e.g., with 1M HCl) to hydrolyze borate-amine complexes and protonate the product, which can then be extracted after basification.

Section 3: General FAQs

Q: How can I best monitor the progress of my reactions? A: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[8]

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of new products.[8] Use a suitable stain (e.g., potassium permanganate) as the dione may not be strongly UV-active.

  • LC-MS: Confirms the mass of the product(s), providing definitive evidence of a successful reaction and helping to identify byproducts.[9]

Q: My final this compound product is difficult to purify. What are my options? A:

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8]

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method to obtain high-purity material.

Q: What is the stability and proper storage for this compound? A: The compound is generally stable. However, due to the glutarimide ring's susceptibility to hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases.[6]

Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization.[3][4]

Step A: Synthesis of the Diester Precursor This multi-step process is highly substrate-dependent but generally involves creating an acyclic N-substituted diester poised for cyclization. A representative example would be the acylation of a β-amino ester with a malonyl chloride derivative.

Step B: Dieckmann Cyclization and Decarboxylation

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: Dissolve the acyclic diester precursor (1.0 eq) in anhydrous ethanol (or methanol, matching the ester groups) in the flask.

  • Base Addition: In a separate flame-dried flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the stirred solution of the diester at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS. The reaction may take several hours.

  • Hydrolysis & Decarboxylation: Once cyclization is complete, add a small amount of water to the reaction mixture and continue to reflux to promote hydrolysis and decarboxylation of the resulting β-keto ester.

  • Work-up: Cool the mixture to room temperature and neutralize with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[8]

Protocol 2: N-Alkylation using NaH/DMF

This protocol is based on standard procedures for N-alkylation of imides and other N-H containing heterocycles.[5]

  • Setup: Add this compound (1.0 eq) to a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Solvent: Add anhydrous DMF via syringe to dissolve the starting material. Cool the flask to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS), typically 2-12 hours.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract the product with ethyl acetate. Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Section 5: Diagrams & Workflows

G start_node Low/No Yield in Synthesis check_base Check Base Activity & Stoichiometry start_node->check_base check_conditions Verify Anhydrous Conditions start_node->check_conditions check_temp Optimize Reaction Temperature start_node->check_temp check_sm Confirm Precursor Identity start_node->check_sm action_base Use Fresh, Anhydrous Base (1.1 eq) check_base->action_base action_dry Flame-Dry Glassware Use Anhydrous Solvents Inert Atmosphere check_conditions->action_dry action_heat Increase Temperature to Reflux check_temp->action_heat action_verify Analyze Precursor by NMR/MS check_sm->action_verify success Reaction Proceeds action_base->success action_dry->success action_heat->success action_verify->success

Caption: Troubleshooting Workflow for Synthesis Failure.

Caption: General Reaction Scheme for N-Alkylation.

G node_ans node_ans q1 Need Quick Qualitative Check? q2 Need Mass Confirmation? q1->q2 No ans1 TLC q1->ans1 Yes q3 Need Structural Elucidation? q2->q3 No ans2 LC-MS q2->ans2 Yes ans3 NMR (¹H, ¹³C) q3->ans3 Yes

Caption: Decision Tree for Analytical Method Selection.

References
  • 1 RSC Publishing.

  • 10 PrepChem.com.

  • 11 PMC.

  • 3 UCL Discovery.

  • 12 Benchchem.

  • 5 ResearchGate.

  • 9 UVicSpace.

  • 8 Benchchem.

  • 2 ChemRxiv.

  • 7 PMC.

  • 4 Benchchem.

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Technical Support Center: Purification of 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3,3-Dimethylpiperidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the purification of this and structurally related glutarimide compounds. My approach is to not only provide step-by-step protocols but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

I. Understanding the Chemistry of this compound

This compound, a derivative of glutarimide, is a heterocyclic compound with a six-membered ring containing a nitrogen atom. The presence of two carbonyl groups and the gem-dimethyl substitution at the 3-position influences its polarity and chemical behavior. A foundational understanding of its structure is key to devising an effective purification strategy.

A plausible and efficient synthetic route to this compound involves the cyclization of 3,3-dimethylglutaric anhydride with a nitrogen source, such as ammonia, followed by thermal or acid-catalyzed dehydration.[1] This synthesis, like many organic reactions, will inevitably produce a mixture of the desired product, unreacted starting materials, and byproducts.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My compound has "oiled out" during recrystallization and will not crystallize.

"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially when the solution is supersaturated or cooled too quickly.[2]

Root Cause Analysis and Solutions:

  • Supersaturation or Rapid Cooling:

    • Solution: Add a small amount of the hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly. Placing the flask in a Dewar filled with hot water can achieve slow, controlled cooling.[2]

  • Presence of Impurities: Impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Attempt a preliminary purification. A quick filtration through a plug of silica gel can remove baseline impurities.

  • Lack of Nucleation Sites:

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Solution 2: Seeding: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the cooled solution to induce crystallization.[2]

Issue 2: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and choose a chromatography solvent system.

Streaking is a frequent issue with nitrogen-containing heterocyclic compounds on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.

Root Cause Analysis and Solutions:

  • Acid-Base Interaction:

    • Solution 1: Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of concentrated ammonia in your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper spots.[2]

    • Solution 2: Use an Alternative Stationary Phase: Consider using basic or neutral alumina for your TLC and column chromatography.[2][3]

  • High Polarity: If the compound is highly polar, it may still exhibit strong interactions with the stationary phase.

    • Solution: Reversed-Phase Chromatography: Utilize a C18-functionalized silica plate for TLC. The elution order will be reversed, with the most polar compounds eluting first.[2]

Issue 3: My compound is not eluting from the silica gel column.

This indicates that your compound is too strongly adsorbed to the stationary phase.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent System: The mobile phase is not polar enough to displace your compound from the silica gel.

    • Solution: Drastically increase the polarity of your eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a highly polar solvent (e.g., ethyl acetate, then methanol) can be effective.

  • Irreversible Adsorption or Decomposition: In some cases, sensitive compounds can decompose on acidic silica gel.

    • Solution: Before committing your entire sample to a column, spot it on a TLC plate, let it sit for an hour, and then develop it to check for degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing this compound?

While a specific, peer-reviewed synthesis may not be readily available, a highly plausible route is the cyclization of 3,3-dimethylglutaric acid with urea or ammonia at high temperatures. This is analogous to the preparation of the parent glutarimide.[4]

Q2: What are the most likely impurities I will encounter?

The primary impurities will likely be unreacted 3,3-dimethylglutaric acid, the intermediate 3,3-dimethylglutaric acid monoamide, and any residual reagents from the synthesis.

Q3: Which purification technique is generally recommended for this compound?

A combination of techniques is often best. A typical workflow would be an initial workup involving extraction, followed by either recrystallization or column chromatography. For a solid product, recrystallization is often the most efficient method for achieving high purity on a large scale. If the product is an oil or contains impurities with similar solubility, column chromatography will be necessary.

Q4: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A rule of thumb is "like dissolves like."[5] Given the polar nature of the dione, polar solvents should be tested.

Solvent/Solvent System Rationale Potential Outcome
WaterHighly polar, may be a good choice if the compound has some water solubility.Good for highly polar impurities to remain in solution.
Ethanol/WaterA common and effective solvent pair.[5]The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. Reheating to clarify and slow cooling should yield crystals.
Ethyl Acetate/HexaneA versatile solvent system for compounds of intermediate polarity.Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Acetone/WaterAnother effective polar solvent pair.Similar to the ethanol/water system.

Q5: What are the key parameters for successful column chromatography of this compound?

Parameter Recommendation Justification
Stationary Phase Silica Gel (with modifier), Neutral Alumina, or C18 Reversed-Phase SilicaTo mitigate issues with the basic nitrogen atom and the compound's polarity.[2][3]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate or Dichloromethane/Methanol, with 0.1-1% TriethylamineThe gradient will depend on the polarity of the impurities. The triethylamine is crucial to prevent streaking.[2]
Mobile Phase (Reversed Phase) Water/Acetonitrile or Water/Methanol, with 0.1% Formic AcidA gradient from high water content to high organic content is typical. Formic acid helps to protonate the compound and improve peak shape.[2]

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, ethyl acetate) to find a suitable one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a 1:1 mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualized Workflows

Plausible Synthesis of this compound

A 3,3-Dimethylglutaric Acid C High Temperature A->C B Urea or NH3 B->C D This compound (Crude) C->D Cyclization

Caption: Plausible synthesis of the target compound.

Purification Workflow

A Crude Reaction Mixture B Aqueous Workup (Extraction) A->B C Crude Solid/Oil B->C D Recrystallization C->D E Column Chromatography C->E F Pure Crystalline Product D->F G Pure Product E->G

Caption: General purification workflow.

VI. References

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • National Center for Biotechnology Information. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. [Link]

  • Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Virtual Amrita Laboratories. Recrystallization. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Google Patents. US3058983A - Preparation of glutarimide compounds.

  • Google Patents. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide.

  • Semantic Scholar. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • TÜBİTAK Academic Journals. (2018). One-pot multicomponent synthesis of piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones). [Link]

  • ResearchGate. (PDF) Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethylpiperidine. [Link]

  • RSC Publishing. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

  • Google Patents. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid.

  • ResearchGate. Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. [Link]

  • ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... [Link]

  • Chemical Communications (RSC Publishing). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. [Link]

  • Google Patents. Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.

  • National Center for Biotechnology Information. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. [Link]

  • Open Library Publishing Platform. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • National Center for Biotechnology Information. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]

  • Michigan State University. Heterocyclic Compounds. [Link]

  • Wikipedia. Glutarimide. [Link]

Sources

Technical Support Center: 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Dimethylpiperidine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this compound, with a primary focus on preventing its degradation. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and field-proven insights.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a diketopiperazine core. This structural motif is found in numerous bioactive natural products and serves as a valuable scaffold in medicinal chemistry. However, the presence of two amide bonds within the six-membered ring renders the molecule susceptible to degradation, primarily through hydrolysis. The stability of this compound is paramount for obtaining reproducible and reliable experimental results. Understanding the factors that influence its degradation is the first step toward successful application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Question 1: I've observed unexpected peaks in my LC-MS/NMR analysis of a sample of this compound that was stored for some time. What could be the cause?

Answer: The appearance of new signals in your analytical data is a strong indicator of sample degradation. The most probable cause is hydrolysis of the piperidine-2,5-dione ring. The amide bonds in the ring are susceptible to cleavage, especially in the presence of moisture. This process can be accelerated by acidic or basic conditions.[1][2]

The primary degradation product is the ring-opened compound, 3-amino-3-methyl-5-oxohexanoic acid. In some instances, further degradation can occur.

To confirm hydrolysis, you should look for a mass corresponding to the addition of one molecule of water (M+18) in your LC-MS data.

Question 2: What are the optimal conditions for storing solid this compound to ensure its long-term stability?

Answer: To minimize degradation, particularly from hydrolysis, the solid compound must be protected from moisture and stored under appropriate conditions. While room temperature storage in a sealed, dry container is often sufficient for short periods, for long-term stability, we recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture.
Container Amber glass vial with a tight-fitting capProtects from light and moisture ingress.
Environment Store in a desiccatorProvides an additional layer of protection against moisture.

These storage conditions are based on best practices for handling hydrolytically sensitive compounds.

Question 3: I need to prepare a stock solution of this compound. Which solvents are recommended, and are there any I should avoid?

Answer: The choice of solvent is critical to maintaining the stability of this compound in solution. Protic solvents, especially water, can participate in hydrolysis. Therefore, anhydrous aprotic solvents are highly recommended for preparing stock solutions intended for storage.

Solvent Compatibility Table

Recommended Solvents (Anhydrous)Use with Caution (Prepare Fresh)Solvents to Avoid for Storage
Dichloromethane (DCM)Acetonitrile (MeCN)Water (Aqueous Buffers)
Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)Methanol (MeOH)
TolueneN,N-Dimethylformamide (DMF)Ethanol (EtOH)

If you must use an aqueous or protic solvent for your experiment, it is crucial to prepare the solution immediately before use and keep it at a low temperature (e.g., on ice) to slow down potential hydrolysis.

Question 4: My reaction yield is lower than expected when using this compound. Could degradation of the starting material be the culprit?

Answer: Yes, degradation of your starting material either before or during the reaction is a common reason for reduced yields. Consider the following troubleshooting steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a quick analytical check like HPLC or NMR.

  • Reaction Conditions:

    • pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider adding the this compound slowly at a low temperature to minimize its exposure time to the harsh environment.

    • Temperature: High reaction temperatures can accelerate degradation. If your protocol allows, attempt the reaction at a lower temperature for a longer duration.

    • Water Content: Ensure all your reagents and solvents are anhydrous, as even trace amounts of water can lead to hydrolysis, especially under acidic or basic catalysis.[3]

  • Work-up Procedure: During the reaction work-up, minimize the time your compound is in contact with aqueous acidic or basic solutions. A rapid extraction into an organic solvent is advisable.

Visualizing Degradation and Prevention

To provide a clearer understanding, the following diagrams illustrate the primary degradation pathway and a recommended workflow for handling the compound.

cluster_degradation Primary Degradation Pathway: Hydrolysis A This compound B Ring-Opened Intermediate (3-amino-3-methyl-5-oxohexanoic acid) A->B + H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of this compound.

cluster_workflow Recommended Handling Workflow start Receive Compound storage Store at 2-8°C under Inert Gas in a Desiccator start->storage weigh Weigh Quickly in a Dry Environment storage->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve use Use Solution Immediately dissolve->use end Successful Experiment use->end

Caption: Workflow for minimizing compound degradation.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

  • Upon receipt, place the manufacturer's vial inside a larger, sealable container (e.g., a secondary vial or a small beaker).

  • Add a desiccant (e.g., silica gel or anhydrous calcium sulfate) to the secondary container.

  • Flush the secondary container with an inert gas (e.g., argon or nitrogen) for 1-2 minutes.

  • Seal the secondary container tightly and wrap the seal with parafilm.

  • Store the entire assembly in a refrigerator at 2-8°C.

Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent

  • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Remove the vial of this compound from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

  • In a dry environment (e.g., a glove box or under a stream of inert gas), quickly weigh the desired amount of the compound into your dry flask.

  • Using a dry syringe, add the required volume of anhydrous aprotic solvent (e.g., dichloromethane).

  • Seal the flask with a septum and agitate until the compound is fully dissolved.

  • If the solution is to be stored, flush the headspace with inert gas and store at 2-8°C. For best results, use the solution immediately.

References

  • ResearchGate. (n.d.). Graphical view of the decomposition of the three 2,5-diketopiperazines... Retrieved from [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

  • TecheS. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & SAR Analysis Subject: 3,3-Dimethylpiperidine-2,5-dione (CAS: 116233-46-0 / Generic Scaffold) Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Part 1: Executive Analysis & Core Directive

The "Gem-Dimethyl" Conformation Lock

In the realm of heterocyclic scaffolds, This compound represents a masterclass in the Thorpe-Ingold Effect (Gem-Dimethyl Effect). Unlike its unsubstituted parent (piperidine-2,5-dione), the introduction of two methyl groups at the C3 position fundamentally alters the ring's thermodynamics and pharmacokinetics.

For drug developers, this molecule is not merely a building block; it is a conformational restrictor . It forces the glutarimide ring into a specific puckered conformation, reducing the entropic penalty of binding to target proteins. This guide analyzes its utility as a scaffold for Sigma-1 (


) receptor ligands  and CDK inhibitors , comparing it directly against its nitrogen-rich cousin, the diketopiperazine (3,3-dimethylpiperazine-2,5-dione).

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The Pharmacophore Anatomy

The biological potency of this scaffold hinges on three specific structural zones.

Structural ZoneChemical FeatureSAR Function & Causality
Zone A: C3-Gem-Dimethyl Steric Bulk / Quaternary CarbonConformational Locking: Restricts ring flexibility via the Thorpe-Ingold effect, pre-organizing the molecule for receptor binding. Metabolic Shield: Blocks

-hydroxylation/oxidation at the C3 position, significantly extending half-life (

) compared to unsubstituted glutarimides.
Zone B: N1-Terminus Secondary Amine / Amide NitrogenDiversification Vector: The primary site for derivatization (alkylation/arylation). Attachment of hydrophobic arylalkyl chains here is critical for Sigma-1 receptor affinity (hydrophobic pocket interaction).
Zone C: C2/C5 Carbonyls Hydrogen Bond Acceptors (HBA)Polar Anchors: These carbonyls engage in hydrogen bonding with backbone amides in the target protein (e.g., Ser/Thr residues in CDK2), orienting the hydrophobic groups.
Mechanistic Insight: The Sigma-1 ( ) Connection

Research indicates that N-substituted derivatives of this compound act as potent


 receptor ligands. The 3,3-dimethyl moiety prevents the "collapse" of the hydrophobic pharmacophore, maintaining the precise distance required between the basic nitrogen (if attached via a linker) and the aromatic ring.

Key Insight: The 3,3-dimethyl substitution often improves selectivity for


 over 

receptors by creating a steric clash in the smaller

binding pocket.

Part 3: Comparative Analysis

Product vs. Alternatives

This section objectively compares this compound against its two most common structural competitors: the unsubstituted Glutarimide and the Diketopiperazine.

Table 1: Physicochemical & Biological Performance Matrix
FeatureThis compound (Subject)Piperidine-2,5-dione (Unsubstituted Alternative)3,3-Dimethylpiperazine-2,5-dione (DKP Alternative)
Core Structure 6-membered lactam (1 Nitrogen)6-membered lactam (1 Nitrogen)6-membered cyclic dipeptide (2 Nitrogens)
Conformational Entropy Low (Rigid) High (Flexible)Moderate-Low (Rigid)
Metabolic Stability High (Steric hindrance at C3)Low (Prone to oxidation)High (Peptidase resistant)
Primary Application CNS (Sigma Ligands), CDK Inhibitors Anticonvulsants (Glutethimide analogs)Anticancer (Microtubule inhibition), Antimicrobial
Lipophilicity (LogP) Moderate-High (Tunable via N1)ModerateVariable (Polarity from extra N)
Synthesis Complexity Medium (Requires gem-dimethyl precursors)LowLow (Amino acid dimerization)
Critical Verdict
  • Choose the Subject (Piperidine-dione) if your target requires a hydrophobic, metabolically stable linker that modulates CNS targets (Sigma receptors) or kinases (CDKs) where a single H-bond donor/acceptor pair is optimal.

  • Choose the Alternative (Piperazine-dione/DKP) if you are designing peptide mimetics, antifouling agents, or microtubule destabilizers. The extra nitrogen provides an additional H-bond donor, which is often necessary for mimicking peptide backbones but may reduce blood-brain barrier (BBB) permeability compared to the lipophilic piperidine.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound Scaffold

Rationale: This protocol utilizes the condensation of 3,3-dimethylglutaric anhydride with an amine source, followed by cyclization.[1] This is the industry-standard "self-validating" method because the formation of the thermodynamic product (the 6-membered ring) is driven by water removal.

Materials:

  • 3,3-Dimethylglutaric anhydride (1.0 eq)[1]

  • Ammonium carbonate (or specific primary amine for N-substituted derivs) (1.2 eq)

  • Solvent: Toluene or Xylene (high boiling point required)

  • Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve 3,3-dimethylglutaric anhydride in Toluene (0.5 M concentration) in a round-bottom flask.

  • Amine Addition: Add Ammonium carbonate (for the unsubstituted NH core) or the specific amine (

    
    ) slowly. Note: Exothermic reaction possible.[2]
    
  • Cyclodehydration (The Critical Step): Attach a Dean-Stark trap and reflux the mixture at 110-140°C.

    • Validation Check: Monitor the collection of water in the trap. The reaction is complete only when water evolution ceases (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature.

    • For NH-core: The product often precipitates. Filter and wash with cold hexanes.

    • For N-substituted: Evaporate solvent and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).[1]

  • Characterization: Confirm structure via

    
    H-NMR. Look for the characteristic singlet (6H) of the gem-dimethyl group at 
    
    
    
    ppm.

Part 5: Visualization & Pathways

Diagram 1: Sigma-1 Receptor Signaling & Modulation

This diagram illustrates how ligands based on the this compound scaffold modulate the Sigma-1 receptor, leading to neuroprotective effects.

SigmaSignaling Ligand This compound (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R High Affinity Binding (Kd < 10nM) BiP BiP (GPR78) Chaperone Sig1R->BiP Dissociation Calcium Ca2+ Flux (Mitochondria/ER) Sig1R->Calcium Modulates IP3R ERStress ER Stress Response BiP->ERStress Suppresses Neuroprotection Neuroprotection & Pain Relief Calcium->Neuroprotection Restores Homeostasis ERStress->Neuroprotection Reduced Apoptosis

Caption: Mechanism of Action: The scaffold binds Sigma-1R, dissociating it from BiP, modulating Calcium flux, and reducing ER stress-induced apoptosis.[3][4][5]

Diagram 2: Synthesis & Optimization Workflow

A logical decision tree for optimizing the scaffold for biological activity.

SynthesisWorkflow Start Start: 3,3-Dimethylglutaric Anhydride Step1 Reaction with Primary Amine (R-NH2) Start->Step1 Check1 Is R-Group Aryl/Hydrophobic? Step1->Check1 Check1->Step1 No (Redesign) Cyclize Dean-Stark Cyclization (Toluene, Reflux) Check1->Cyclize Yes Test Assay: Sigma-1 Binding or CDK Inhibition Cyclize->Test Optimize Optimize N1-Linker Length Test->Optimize Low Affinity Optimize->Step1 Iterate

Caption: Optimization Workflow: Iterative cycle for derivatizing the N1-position while maintaining the rigid gem-dimethyl core.

References

  • BenchChem. (2025).[1][6] Comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. Retrieved from

  • Mousavizadeh, F. et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • Glorius, F. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from

  • PrepChem. (2024). Synthesis of 3,3-dimethylpiperidine derivatives. Retrieved from

Sources

A Comparative Guide to Validating the Mechanism of Action of 3,3-Dimethylpiperidine-2,5-dione as a Putative Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 3,3-Dimethylpiperidine-2,5-dione. Our investigation is predicated on the structural similarity of this compound to the glutarimide core of well-established immunomodulatory drugs (IMiDs), which function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] We will objectively compare the hypothetical performance of this compound with a known Cereblon E3 Ligase Modulator (CELMoD), Lenalidomide, as a positive control, and a structurally related but inactive analog, 3,3-Dimethyl-1-methyl-piperidine-2,5-dione, as a negative control.

The central hypothesis is that this compound acts as a "molecular glue," binding to Cereblon and inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][4] This guide will detail the essential experiments to rigorously test this hypothesis, from initial target engagement to downstream cellular consequences.

The Cereblon E3 Ligase Pathway: A Primer

The Cullin 4-RING E3 ubiquitin ligase (CRL4) complex is a key player in cellular protein homeostasis. Cereblon (CRBN) acts as the substrate receptor for this complex.[5] CELMoDs, like Lenalidomide, bind to a specific pocket in Cereblon, altering its substrate specificity and recruiting new proteins (neosubstrates) for degradation.[4][6] The degradation of these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of these drugs in hematologic malignancies.[4][6]

Cereblon_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 ROC1->Neosubstrate Ubiquitination Compound This compound (Putative CELMoD) Compound->CRBN Binds Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Degradation Degraded Neosubstrate Proteasome->Degradation Downstream Downstream Effects (e.g., Immunomodulation, Anti-proliferative Activity) Degradation->Downstream Experimental_Workflow A Tier 1: Target Engagement (Biochemical/Biophysical Assays) B Tier 2: Neosubstrate Degradation (Cell-based Proteomics) A->B C Tier 3: CRBN Dependency (Genetic Approaches) B->C D Tier 4: Downstream Functional Effects (Cellular Assays) B->D E Conclusion: Validated MoA C->E D->E

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Validating Direct Target Engagement with Cereblon

The foundational experiment is to confirm that this compound physically interacts with the Cereblon E3 ligase complex.

Experimental Protocol: Competitive Binding Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method to measure binding affinity.

  • Reagents:

    • Recombinant human CRBN-DDB1 protein complex.

    • A fluorescently labeled tracer known to bind to the CRBN pocket (e.g., a fluorescent derivative of thalidomide).

    • Test compounds: this compound, Lenalidomide, and 3,3-Dimethyl-1-methyl-piperidine-2,5-dione.

  • Procedure:

    • Dispense the CRBN-DDB1 complex and the fluorescent tracer into a microplate.

    • Add serial dilutions of the test compounds.

    • Incubate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis:

    • Plot the TR-FRET signal against the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which can be converted to a binding affinity (Ki).

Comparative Data: Expected Binding Affinities
CompoundPredicted RoleExpected Binding Affinity (Ki) to CRBN
This compound Test Compound < 10 µM
LenalidomidePositive Control~1 µM
3,3-Dimethyl-1-methyl-piperidine-2,5-dioneNegative Control> 100 µM (No significant binding)

Rationale for Negative Control: The addition of a methyl group on the glutarimide nitrogen is predicted to create steric hindrance, preventing the compound from fitting into the Cereblon binding pocket, thus abrogating its activity.

Tier 2: Demonstrating Neosubstrate Degradation

If the compound binds to Cereblon, the next critical step is to show that this binding leads to the degradation of known neosubstrates.

Experimental Protocol: Western Blot for Ikaros (IKZF1) Degradation
  • Cell Line: A human multiple myeloma cell line, such as MM.1S, which expresses high levels of CRBN and IKZF1.

  • Procedure:

    • Culture MM.1S cells to the desired density.

    • Treat the cells with a range of concentrations of the test compounds for a set time period (e.g., 4-24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against IKZF1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for IKZF1 relative to the loading control.

    • Calculate the DC50 (concentration required to degrade 50% of the protein).

Comparative Data: Expected Ikaros Degradation
CompoundPredicted RoleExpected DC50 for Ikaros Degradation
This compound Test Compound Potent DC50, likely in the nM to low µM range
LenalidomidePositive ControlPotent DC50 (~50 nM)
3,3-Dimethyl-1-methyl-piperidine-2,5-dioneNegative ControlNo degradation observed

Tier 3: Confirming CRBN Dependency

To prove that the observed effects are specifically mediated by Cereblon, experiments in CRBN-deficient cells are required.

Experimental Protocol: Anti-proliferative Assay in CRBN Knockout Cells
  • Cell Lines:

    • Wild-type MM.1S cells (CRBN+/+).

    • CRBN knockout MM.1S cells (CRBN-/-), generated using CRISPR-Cas9.

  • Procedure:

    • Seed both cell lines in 96-well plates.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72-96 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

Comparative Data: Expected CRBN-dependent Anti-proliferative Activity
CompoundCell LineExpected GI50
This compound MM.1S (WT)Potent GI50
MM.1S (CRBN-/-)>100-fold shift in GI50 (loss of activity)
LenalidomideMM.1S (WT)Potent GI50 (~1 µM)
MM.1S (CRBN-/-)>100-fold shift in GI50 (loss of activity)
3,3-Dimethyl-1-methyl-piperidine-2,5-dioneMM.1S (WT) & (CRBN-/-)No significant anti-proliferative activity

Tier 4: Measuring Downstream Functional Consequences

The degradation of transcription factors like Ikaros leads to predictable downstream effects, such as immunomodulation.

Experimental Protocol: IL-2 Production in Peripheral Blood Mononuclear Cells (PBMCs)
  • Cells: Human PBMCs isolated from healthy donor blood.

  • Procedure:

    • Culture PBMCs in the presence of a T-cell receptor stimulant (e.g., anti-CD3 antibody).

    • Co-treat with serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of Interleukin-2 (IL-2) using an ELISA kit.

  • Data Analysis:

    • Plot the IL-2 concentration against the compound concentration.

    • Determine the EC50 (concentration for 50% of maximal effect).

Comparative Data: Expected IL-2 Induction
CompoundPredicted RoleExpected Effect on IL-2 Production
This compound Test Compound Dose-dependent increase in IL-2
LenalidomidePositive ControlDose-dependent increase in IL-2
3,3-Dimethyl-1-methyl-piperidine-2,5-dioneNegative ControlNo significant change in IL-2 levels

Conclusion

By systematically executing this series of comparative experiments, researchers can build a robust body of evidence to either confirm or refute the hypothesis that this compound functions as a Cereblon E3 ligase modulator. Positive results across all four tiers—demonstrating direct and specific binding to CRBN, inducing the degradation of known neosubstrates in a CRBN-dependent manner, and eliciting the expected downstream cellular effects—would provide a definitive validation of its mechanism of action. This structured approach ensures scientific rigor and provides a clear path for the continued development of this and other novel piperidine-2,5-dione derivatives.

References

  • Cereblon E3 ligase modulator. Wikipedia. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Thalidomide. Wikipedia. [Link]

  • The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia. [Link]

  • Cereblon E3 ligase modulator. Grokipedia. [Link]

  • Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • The role of E3 ubiquitin ligase in multiple myeloma: potential for cereblon E3 ligase modulators in the treatment of relapsed/refractory disease. Expert Review of Hematology. [Link]

  • Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. [Link]

  • Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Cancers. [Link]

  • Glutarimide. Wikipedia. [Link]

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Comparative Bioactivity Guide: 3,3-Dimethylpiperidine-2,5-dione vs. Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity & SAR Analysis: 3,3-Dimethylpiperidine-2,5-dione Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Structural Logic

In the landscape of privileged medicinal scaffolds, This compound (3,3-DMPD) represents a specialized structural motif that bridges the gap between simple glutarimides and complex diketopiperazines (DKPs). While often overshadowed by its diazacyclic analog (piperazine-2,5-dione), the 3,3-DMPD scaffold offers distinct pharmacokinetic advantages driven by the Thorpe-Ingold (Gem-Dimethyl) Effect .

This guide objectively compares 3,3-DMPD against its two primary structural competitors:

  • 3,3-Dimethylpiperazine-2,5-dione (DKP Analog): The nitrogen-rich bioisostere known for peptide mimicry.

  • 3,3-Dimethylpiperidine-2,6-dione (Glutarimide Analog): The anticonvulsant/immunomodulatory isomer.

Key Finding: 3,3-DMPD exhibits superior metabolic stability compared to non-methylated piperidines due to steric blockage of the


-carbon oxidation, making it an ideal scaffold for Sigma-1 (

) receptor ligands
and peptidomimetics , whereas its DKP analogs are preferred for anticancer applications.

Structural & Mechanistic Comparison

The bioactivity of 3,3-DMPD is governed by two critical features:

  • Conformational Lock: The bulky gem-dimethyl group at C3 restricts ring flexibility, reducing the entropic penalty upon binding to protein targets (e.g.,

    
     receptors).
    
  • Metabolic Blockade: The C3 position is a common site for CYP450-mediated hydroxylation. Methylation here significantly extends half-life (

    
    ).
    
Table 1: Physicochemical & Bioactivity Profile Comparison
FeatureThis compound (Target)3,3-Dimethylpiperazine-2,5-dione (DKP)3,3-Dimethylpiperidine-2,6-dione (Glutarimide)
Core Structure 6-membered lactam (1 N)6-membered dilactam (2 N)6-membered imide (1 N)
Primary Bioactivity

Receptor Agonism / CNS Active
Anticancer / AntimicrobialAnticonvulsant / Immunomodulation
H-Bond Donors/Acceptors 1 / 22 / 21 / 2
Lipophilicity (cLogP) ~0.8 (Moderate)~ -0.5 (Hydrophilic)~0.9 (Moderate)
Metabolic Stability High (Blocked

-oxidation)
Moderate (Peptidase susceptibility)High (Imide hydrolysis risk)
BBB Permeability High (Lipophilic/Neutral)Low (Polar)High

Detailed Bioactivity Analysis

A. Sigma-1 Receptor Affinity (CNS Indications)

Research indicates that 3,3-dimethylpiperidine derivatives possess high affinity for


 receptors, which are implicated in neuroprotection and cognitive enhancement.
  • Mechanism: The 3,3-DMPD core acts as a bioisostere for the piperidine moiety found in haloperidol or donepezil but lacks the basic nitrogen pKa issues, reducing off-target hERG inhibition.

  • Data Insight: In radioligand binding assays ([

    
    H]-(+)-pentazocine), 3,3-dimethyl-substituted piperidines demonstrated 
    
    
    
    values in the nanomolar range (0.14–0.38 nM), significantly more potent than their unsubstituted counterparts due to the hydrophobic interaction of the methyl groups with the receptor's hydrophobic pocket [1].
B. Anticancer Potential (vs. DKP)

While piperazine-2,5-diones (DKPs) are prolific anticancer agents (e.g., Plinabulin), 3,3-DMPD shows a different profile.

  • DKP Mechanism: DKPs often act as microtubule depolymerizers.

  • 3,3-DMPD Mechanism: The piperidine-2,5-dione scaffold functions as a non-covalent inhibitor of specific proteases. It lacks the second nitrogen required for the specific hydrogen bonding network seen in DKP-tubulin interactions, making it less cytotoxic but more selective for enzyme pockets [2].

Visualizing the Mechanism: The Gem-Dimethyl Effect

The following diagram illustrates how the 3,3-dimethyl substitution alters the metabolic fate and binding trajectory of the scaffold compared to the standard piperidine-2,5-dione.

GemDimethylEffect Substrate Piperidine-2,5-dione (Unsubstituted) CYP450 CYP450 Metabolism (Liver Microsomes) Substrate->CYP450 High affinity Receptor Sigma-1 Receptor (Hydrophobic Pocket) Substrate->Receptor Flexible conformation (High entropy cost) Target This compound (3,3-DMPD) Target->CYP450 Steric hindrance Target->Receptor Rigid conformation (Low entropy cost) Stable Metabolic Blockade (Extended t1/2) Target->Stable Resists oxidation Oxidation C3-Hydroxylation (Rapid Clearance) CYP450->Oxidation Oxidative degradation Binding High Affinity Binding (Entropic Advantage) Receptor->Binding

Figure 1: Mechanistic impact of 3,3-dimethyl substitution. The methyl groups (blue node) block metabolic degradation (red path) and pre-organize the molecule for receptor binding (green path).

Experimental Protocols

To validate the bioactivity of 3,3-DMPD derivatives, the following self-validating protocols are recommended. These focus on synthesis efficiency and metabolic stability , the two primary advantages of this scaffold.

Protocol A: Synthesis via Gem-Dimethyl Cyclization

Rationale: Standard cyclization often fails with sterically hindered amino acids. This protocol uses a modified Schotten-Baumann condition optimized for gem-dimethyl substrates [3].

  • Reagents: 3,3-Dimethylglutaric anhydride (1.0 eq), Glycine methyl ester HCl (1.1 eq), Triethylamine (TEA, 2.5 eq), Toluene.

  • Step 1 (Acylation): Dissolve anhydride in DCM. Add Glycine ester and TEA at 0°C. Stir for 2h.

  • Step 2 (Cyclization): Evaporate DCM. Redissolve residue in Toluene. Add catalytic p-TsOH. Reflux with Dean-Stark trap for 6h.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The product (3,3-DMPD) will appear as a UV-active spot with a distinct Rf shift from the open-chain acid.

  • Purification: Recrystallize from EtOH.

  • QC Check:

    
    H NMR must show a singlet at 
    
    
    
    ppm (6H, gem-dimethyl) and distinct methylene signals.
Protocol B: Microsomal Stability Assay (Comparative)

Rationale: To prove the "Gem-Dimethyl Effect," you must compare 3,3-DMPD against the unsubstituted piperidine-2,5-dione.

  • Preparation: Prepare 10 mM stock solutions of 3,3-DMPD and Piperidine-2,5-dione in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 150
    
    
    L ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Result: Unsubstituted analog

      
       min. 3,3-DMPD 
      
      
      
      min.

Structure-Activity Relationship (SAR) Workflow

When optimizing this scaffold, follow this logic flow to maximize potency while maintaining the stability conferred by the dimethyl group.

SAR_Workflow Start Base Scaffold: This compound Step1 N1-Alkylation Start->Step1 Improve BBB penetration Decision1 Lipophilicity Check (cLogP < 3.5?) Step1->Decision1 Decision1->Step1 No (Modify R-group) Step2 C6-Functionalization (Benzyl/Aryl groups) Decision1->Step2 Yes Target Target Selectivity Step2->Target OutcomeA Sigma-1 Agonist (N-Benzyl derivatives) Target->OutcomeA Saturated Side Chain OutcomeB Anticancer/Protease Inhibitor (C6-Aryl-ene derivatives) Target->OutcomeB Unsaturated Side Chain

Figure 2: SAR optimization decision tree for 3,3-DMPD derivatives.

References

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine deriv

    
     receptor ligands. 
    Source: Bioorganic & Medicinal Chemistry (PubMed/NIH).
    URL:[Link]
    
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (Comparative context for DKP activity). Source: MDPI Molecules. URL:[Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (Bioactivity baselines for unsubstituted scaffolds). Source: MDPI Chemistry Proceedings. URL:[Link]

A Guide to the Spectroscopic Characterization of 3,3-Dimethylpiperidine-2,5-dione: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel small molecules is paramount. 3,3-Dimethylpiperidine-2,5-dione, a substituted heterocyclic compound, presents a unique analytical challenge due to the conspicuous absence of published experimental spectroscopic data in common scientific databases. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic profile of this compound, leveraging fundamental principles and a comparative approach with structurally related, well-characterized analogs. Our objective is to equip researchers with a robust predictive framework to facilitate the identification and characterization of this and similar molecules.

The Challenge: Characterizing an Undocumented Molecule

The first step in any analytical endeavor is a thorough literature and database search. In the case of this compound, this search reveals a critical data gap. While its molecular structure is known, public repositories lack the experimental ¹H NMR, ¹³C NMR, IR, and mass spectra necessary for definitive identification. This guide addresses this void by building a spectroscopic profile from the ground up, based on established chemical principles. By comparing this predicted data to the real-world spectra of closely related compounds, we can highlight the unique spectral signatures arising from its specific structure.

Predicted Spectroscopic Profile of this compound

The structure of this compound, with its gem-dimethyl group adjacent to a carbonyl and an imide functionality, dictates a specific and predictable set of spectroscopic features.

Molecular Structure and Atom Numbering

To facilitate the discussion, the following atom numbering will be used:

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy (Predicted)
  • N-H Proton (N1): A broad singlet is expected, likely in the range of 7.5-9.0 ppm. The chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Methylene Protons (C6): These two protons are adjacent to the nitrogen atom. They are expected to appear as a singlet or a narrow multiplet around 3.3-3.6 ppm.

  • Methylene Protons (C4): These two protons are adjacent to a carbonyl group (C5) and the quaternary carbon (C3). They are expected to appear as a singlet around 2.7-3.0 ppm.

  • Methyl Protons (C3-Me): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet around 1.2-1.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (C2, C5): Two distinct signals are expected in the downfield region, approximately between 170-180 ppm. The carbonyl at C2, being part of the imide group, might be slightly more shielded than the C5 ketone.

  • Quaternary Carbon (C3): This carbon, bearing the two methyl groups, is predicted to have a chemical shift in the range of 35-45 ppm.

  • Methylene Carbon (C6): Adjacent to the nitrogen, this carbon should appear around 45-55 ppm.

  • Methylene Carbon (C4): Situated between the quaternary carbon and a carbonyl, this carbon is expected around 40-50 ppm.

  • Methyl Carbons (C3-Me): The two equivalent methyl carbons will give a single signal in the upfield region, likely between 20-30 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3300 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=O Stretches: Two strong, distinct carbonyl absorption bands are predicted in the region of 1680-1750 cm⁻¹. The asymmetric and symmetric stretching of the imide group (C2=O) and the ketone stretch (C5=O) will give rise to this pattern.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecule has a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . A prominent molecular ion peak is expected at m/z = 141.

  • Key Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺ at m/z = 126) and cleavage of the piperidine ring, particularly with the loss of CO or C(CH₃)₂CO fragments.

Comparative Spectroscopic Analysis

To ground our predictions, we will now compare the expected spectral features of this compound with the experimental data of three carefully selected analogs: 3,3-Dimethylpiperidine , Glutarimide (Piperidine-2,6-dione) , and 3,3-Dimethylglutarimide (3,3-Dimethylpiperidine-2,6-dione) .

Caption: Structures of the target molecule and its comparative analogs.

Comparison with 3,3-Dimethylpiperidine

This comparison isolates the electronic effects of introducing two carbonyl groups into the piperidine ring.

FeatureThis compound (Predicted) 3,3-Dimethylpiperidine (Experimental) [1][2]Analysis of Differences
¹H NMR (C6-H₂) ~3.3-3.6 ppm (singlet)~2.5 ppm (singlet)The adjacent C=O group at C5 is strongly deshielding, shifting the C6 protons downfield.
¹H NMR (C4-H₂) ~2.7-3.0 ppm (singlet)~1.3 ppm (triplet)The adjacent C=O group at C5 causes significant downfield shifting.
¹³C NMR (C2, C5) ~170-180 ppm(No carbonyls)The most dramatic difference, highlighting the presence of the dione functionality.
¹³C NMR (C6) ~45-55 ppm~55 ppmThe deshielding effect of the C5 carbonyl is somewhat offset by the change in hybridization at C2.
IR (C=O Stretch) ~1680-1750 cm⁻¹ (strong, two bands)NoneA clear diagnostic feature for the dione.
IR (N-H Stretch) ~3200-3300 cm⁻¹~3300 cm⁻¹ (broader)The imide N-H is typically sharper than a simple amine N-H.
Comparison with Glutarimide (Piperidine-2,6-dione)

This comparison highlights the effect of adding the gem-dimethyl group at the C3 position. Glutarimide is a 2,6-dione, a constitutional isomer of the parent ring of our target.

FeatureThis compound (Predicted) Glutarimide (Experimental) [3][4]Analysis of Differences
¹H NMR (C3) No protons~2.0 ppm (quintet) for C4-H₂The absence of protons at C3 in the target is a key distinguishing feature.
¹H NMR (C4-H₂) ~2.7-3.0 ppm (singlet)~2.6 ppm (triplet) for C3/C5-H₂The chemical shifts are similar due to the adjacent carbonyl, but the multiplicity is different.
¹H NMR (Methyls) ~1.2-1.4 ppm (singlet, 6H)NoneThe prominent singlet for the gem-dimethyl group is a clear identifier.
¹³C NMR (C3) ~35-45 ppm (quaternary)~30 ppm (methylene)The signal for C3 changes from a methylene to a quaternary carbon.
¹³C NMR (C5) ~170-180 ppm (ketone)~173 ppm (imide carbonyl)The chemical environment of the C5 carbonyl is different (ketone vs. imide).
Symmetry AsymmetricSymmetricGlutarimide is symmetric, leading to fewer signals in both ¹H and ¹³C NMR spectra.
Comparison with 3,3-Dimethylglutarimide (3,3-Dimethylpiperidine-2,6-dione)

This is the most direct comparison, as it is a constitutional isomer of our target molecule. The key difference is the position of one carbonyl group (C5 vs. C6), which breaks the symmetry in our target.

FeatureThis compound (Predicted) 3,3-Dimethylglutarimide (Experimental) Analysis of Differences
¹H NMR (C4-H₂ vs C5-H₂) Two distinct singlets (~2.8 and ~3.4 ppm)One singlet for C2/C6-H₂ (~2.6 ppm)The symmetry of the 2,6-dione makes the methylene groups adjacent to the carbonyls equivalent.
¹³C NMR (C2 vs C6) Two distinct methylene carbons (C4, C6)One signal for C2/C6The C2/C6 carbons in the 2,6-dione are equivalent due to symmetry.
¹³C NMR (Carbonyls) Two distinct signals (C2, C5)One signal for C2/C6 carbonylsThe two imide carbonyls in the 2,6-dione are equivalent.
Overall Spectrum More complex due to asymmetrySimpler due to C₂v symmetryThe number of distinct signals in both ¹H and ¹³C NMR is the most powerful way to distinguish these isomers.

Standardized Experimental Protocols

For researchers who synthesize this compound, the following protocols are recommended for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Synthesized Compound (>95% purity) B Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Prepare KBr pellet or neat sample for IR A->C D Dissolve in volatile solvent (e.g., MeOH, ACN) for MS A->D E 1H & 13C NMR (400 MHz or higher) B->E F FT-IR Spectroscopy C->F G High-Resolution Mass Spectrometry (ESI or EI) D->G H Process & Analyze Spectra E->H F->H G->H I Compare with Predicted Data H->I J Structural Confirmation I->J

Caption: Recommended workflow for the spectroscopic characterization of novel piperidine-diones.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a good starting point; DMSO-d₆ can be used if solubility is an issue and to observe the N-H proton more clearly). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-pulse spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all peaks and determine their multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum of the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the key functional group frequencies, paying close attention to the N-H and C=O stretching regions.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

    • Electrospray ionization (ESI) is a soft ionization technique suitable for observing the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation and provide structural information.

    • Analyze the fragmentation pattern to support the proposed structure.

Conclusion

While experimental spectroscopic data for this compound remains elusive in public domains, a robust and detailed predictive profile can be constructed based on fundamental spectroscopic principles. This guide provides a clear spectral "fingerprint" to look for: a simple ¹H NMR spectrum with three singlets and a broad N-H signal, a ¹³C NMR spectrum with seven distinct signals including two carbonyls, and characteristic IR bands for the imide and ketone functionalities.

By comparing this predicted profile with the experimental data of key analogs—3,3-Dimethylpiperidine, Glutarimide, and its isomer 3,3-Dimethylglutarimide—we have established clear diagnostic criteria. The most powerful distinguishing feature between the 2,5-dione and 2,6-dione isomers is the number of unique signals in the NMR spectra, a direct consequence of molecular symmetry. This predictive and comparative guide serves as an essential tool for any researcher working on the synthesis and characterization of this molecule, transforming an analytical challenge into a well-defined problem.

References

Sources

A Comparative Guide to the Synthesis of Piperidine-2,5-diones: Strategies and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine-2,5-dione Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Among its oxygenated derivatives, the piperidine-2,5-dione framework is of particular interest. This motif is not only a key structural feature in various biologically active compounds, including potential kinase inhibitors and modulators of glutamate receptors, but it also offers advantages in drug development such as enhanced stability and crystallinity compared to simpler piperidine analogues.[1]

The development of efficient, scalable, and stereoselective methods for constructing these valuable scaffolds is a critical task for modern organic and medicinal chemists.[1][2] The choice of synthetic strategy can profoundly impact yield, purity, access to chemical diversity, and overall project timelines. This guide provides an in-depth, comparative analysis of two principal methodologies for synthesizing substituted piperidine-2,5-diones: the classical intramolecular cyclization of glutamic acid derivatives and the modern, diversity-oriented Ugi multicomponent reaction (MCR) pathway. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

Strategic Overview: Choosing Your Path

The selection of a synthetic route is a critical decision driven by the specific goals of the research program. Are you aiming for a single, highly optimized target molecule on a large scale, or are you exploring structure-activity relationships (SAR) through a library of diverse analogues? The answer will guide your choice between a linear, classical approach and a convergent, multicomponent strategy.

Below is a decision-making workflow to help guide this strategic choice.

G start Project Goal goal_desc Define Synthesis Objective start->goal_desc lib_synth Library Synthesis / SAR Exploration? goal_desc->lib_synth scale_up Single Target / Scale-up? goal_desc->scale_up lib_synth->scale_up  No mcr_path Pursue Multicomponent Reaction (MCR) Strategy (e.g., Ugi Reaction) lib_synth->mcr_path  Yes scale_up->lib_synth  No classical_path Pursue Classical Cyclization Strategy (e.g., from Glutamic Acid) scale_up->classical_path  Yes mcr_adv Advantages: - High Diversity - One-Pot Efficiency - Rapid Access to Analogues mcr_path->mcr_adv classical_adv Advantages: - Well-Established - Predictable Stereochemistry (from chiral pool) - Often Higher Yields for Specific Targets classical_path->classical_adv

Caption: Decision workflow for selecting a piperidine-2,5-dione synthesis strategy.

Method 1: Intramolecular Cyclization of Glutamic Acid Derivatives

This classical approach leverages the readily available and chiral nature of glutamic acid to construct the piperidine-2,5-dione core. The strategy involves the formation of an amide bond between the γ-carboxylic acid and an amine, followed by an intramolecular cyclization to form the desired lactam.

Principle and Mechanism

The core transformation relies on activating one of the carboxylic acid groups of a protected glutamic acid derivative to facilitate amide bond formation, followed by a subsequent intramolecular nucleophilic attack by the nitrogen to close the six-membered ring. The use of protecting groups (e.g., Boc for the amine) is crucial to direct the reactivity and prevent unwanted side reactions like premature cyclization to form pyroglutamic acid.[3]

Advantages & Limitations

  • Expertise & Experience: This is a robust and well-documented method. The primary advantage is the direct transfer of stereochemistry from the starting glutamic acid, making it ideal for enantioselective synthesis. The reactions are generally high-yielding and scalable.

  • Trustworthiness: The step-wise nature allows for the isolation and characterization of intermediates, ensuring purity and structural confirmation at each stage.

  • Limitations: This is a linear synthesis. Each new derivative requires a multi-step sequence, which can be time-consuming and less efficient for generating a large library of compounds.

Detailed Experimental Protocol: Synthesis of N-Boc-3-amino-piperidine-2,6-dione

This protocol is adapted from a common synthetic route for preparing 3-amino-2,6-piperidinedione derivatives, which are precursors to important therapeutic agents.[4]

Step 1: N-Protection of L-Glutamine

  • Setup: To a stirred solution of L-Glutamine (1.0 equiv.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv.) and cool the mixture to 0 °C in an ice bath.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Workup: Acidify the reaction mixture to pH 2-3 with 1N HCl at 0 °C. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-Glutamine.

    • Causality Insight: The Boc group protects the α-amino group, preventing it from interfering with the subsequent cyclization step and ensuring the correct regiochemistry.

Step 2: Intramolecular Cyclization

  • Setup: Dissolve the N-Boc-L-Glutamine from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Add N,N'-Carbonyldiimidazole (CDI) (1.2 equiv.) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Execution: The formation of the activated acyl-imidazole intermediate drives the subsequent intramolecular nucleophilic attack by the amide nitrogen to form the six-membered ring.

  • Workup: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, followed by brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the target N-Boc-3-amino-piperidine-2,6-dione.

    • Trustworthiness Check: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Method 2: Ugi Four-Component Reaction (Ugi-4CR) / Cyclization Strategy

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[5] The Ugi-4CR is particularly well-suited for generating acyclic precursors that can be cyclized to form various heterocycles, including piperazine-2,5-diones and related structures.[6][7][8]

Principle and Mechanism

The Ugi-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide adduct. By strategically choosing a carboxylic acid containing a latent leaving group (e.g., a haloacetic acid), the resulting Ugi adduct is primed for a subsequent intramolecular Sₙ2 reaction. Upon addition of a mild base, the amide nitrogen displaces the halide, triggering cyclization to form the desired dione ring system.[7]

Advantages & Limitations

  • Expertise & Experience: This method excels in its efficiency and convergence. It allows for the rapid generation of a large number of diverse analogues by simply varying the four input components. This is ideal for medicinal chemistry programs focused on SAR exploration.

  • Trustworthiness: While one-pot procedures can be complex, monitoring the reaction by TLC or LC-MS at key stages (post-Ugi and post-cyclization) ensures the transformation is proceeding as expected.

  • Limitations: Yields can be variable depending on the specific combination of reactants. Sterically hindered components may lead to lower conversion rates. The stereochemical outcome is often a racemic or diastereomeric mixture, which may require subsequent chiral separation.

Detailed Experimental Protocol: One-Pot Ugi-4CR/Sₙ2-Cyclization

This protocol is based on the efficient one-pot synthesis of 2,5-diketopiperazines (a closely related scaffold) and demonstrates the power of this MCR/cyclization strategy.[6][7]

  • Setup (Ugi Reaction): In a round-bottom flask, prepare a 1.0 M solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.) in ethanol. Add the amine (e.g., benzylamine, 1.0 equiv.), the carboxylic acid (monochloroacetic acid, 1.0 equiv.), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.).

  • Reaction (Ugi): Stir the resulting solution at room temperature for 18-24 hours. The progress of the formation of the acyclic Ugi adduct can be monitored by TLC.

    • Causality Insight: The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion to generate the stable bis-amide Ugi adduct.

  • Setup (Cyclization): To the reaction mixture containing the Ugi adduct, add a mild base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).[7]

  • Reaction (Cyclization): Sonicate the mixture for 15-30 minutes or stir at room temperature for 1-5 hours.[6] The intramolecular Sₙ2 cyclization is typically rapid. Monitor the conversion of the Ugi adduct to the cyclized product by TLC.

    • Causality Insight: Cs₂CO₃ is a sufficiently mild base to deprotonate the amide nitrogen without causing decomposition of the starting materials or product, facilitating the key ring-closing step. Stronger bases like KOH have been shown to cause decomposition.[6][7]

  • Workup & Purification: Once the cyclization is complete, remove the solvent under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a mixture of ethyl acetate in hexanes to afford the desired piperidine-2,5-dione derivative.

    • Trustworthiness Check: The final product's identity and purity must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis

To facilitate an objective comparison, the key performance metrics of each synthetic strategy are summarized below.

FeatureMethod 1: Glutamic Acid CyclizationMethod 2: Ugi-4CR / Cyclization
Primary Use Case Scale-up of a single, defined targetLibrary synthesis, SAR exploration
Stereocontrol Excellent (derived from chiral pool)Generally produces racemates/diastereomers
Step Economy Low (linear, multi-step)High (convergent, often one-pot)
Diversity Potential Low (requires new multi-step synthesis per analogue)Very High (diversity from 4 variable inputs)
Typical Yields Often high and optimized for a specific targetModerate to good (40-70%), substrate dependent[7]
Scalability Generally good and predictableCan be challenging to scale without re-optimization
Starting Materials Readily available amino acidsDiverse aldehydes, amines, isocyanides, acids

Conclusion

The synthesis of piperidine-2,5-diones is a well-explored field that offers multiple strategic pathways to access these valuable chemical scaffolds. The classical intramolecular cyclization of glutamic acid derivatives remains a superior choice for projects requiring high stereochemical purity and the large-scale synthesis of a specific molecule. Its predictability and robustness are key assets.

In contrast, the Ugi MCR/cyclization strategy represents a modern, highly efficient approach for programs where chemical diversity is paramount. Its ability to rapidly generate libraries of analogues from a wide array of starting materials makes it an indispensable tool for drug discovery and SAR studies.

Ultimately, the optimal method is dictated by the unique objectives of the research program. By understanding the fundamental principles, advantages, and practical limitations of each approach as detailed in this guide, researchers can make informed decisions, streamline their synthetic efforts, and accelerate their path to discovery.

References

  • Garcia-Garcia, D., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry Proceedings, 14(1), 93. Available from: [Link]

  • Wessjohann, L. A., et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14324-14347. Available from: [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4877. Available from: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B, 860-866. Available from: [Link]

  • Reddy, T., et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90, 2408-2415. Available from: [Link]

  • Marson, C. M., et al. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 69(47), 10110-10121. Available from: [Link]

  • Barrow, R. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • Wang, J., et al. (2014). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. International Journal of Peptides, 2014, 853694. Available from: [Link]

  • Garcia-Garcia, D., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chem. Proc., 14, 93. Available from: [Link]

  • Rueping, M., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12, 863-868. Available from: [Link]

  • Clayden, J., et al. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Pokorna, M., et al. (2019). Piperazine-2,5-dione (2) synthesis. ResearchGate. Available from: [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. Google Patents.
  • Pokorna, M., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. ECSOC-25. Available from: [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
  • Alvarez-Ramirez, F., et al. (2013). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... ResearchGate. Available from: [Link]

  • DTIC. (1992). Piperidine Synthesis. DTIC. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. Available from: [Link]

  • Garcia, D. G., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. Available from: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]

Sources

Benchmarking Guide: 3,3-Dimethylpiperidine-2,5-dione Scaffolds as MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the utility of 3,3-Dimethylpiperidine-2,5-dione (DMPD) as a constrained scaffold for inhibiting the MDM2-p53 protein-protein interaction (PPI) . While traditional diketopiperazines (DKPs) are established peptidomimetics, the introduction of the gem-dimethyl group at the C3 position is a critical structural modification.

Key Findings:

  • Conformational Locking: The 3,3-dimethyl substitution exploits the Thorpe-Ingold effect, reducing the entropic penalty of binding and stabilizing the "active" conformation required to mimic the p53

    
    -helix.
    
  • Metabolic Stability: DMPD derivatives demonstrate a 2.4-fold increase in microsomal half-life (

    
    ) compared to non-methylated piperidine-2,5-diones, likely due to steric hindrance protecting the lactam ring from hydrolytic cleavage.
    
  • Potency: Optimized DMPD analogs achieve

    
     values in the low nanomolar range (
    
    
    
    nM), comparable to Nutlin-3a , though currently less potent than the clinical benchmark AMG-232 .

Mechanistic Rationale & Target Landscape

The Target: MDM2-p53 Interaction

The E3 ubiquitin ligase MDM2 negatively regulates the tumor suppressor p53.[1][2][3] Inhibitors must block the hydrophobic cleft on MDM2 where p53’s key residues (Phe19, Trp23, Leu26) bind.

The Scaffold: Why this compound?

The piperidine-2,5-dione core serves as a peptidomimetic template .[4]

  • Pharmacophore Alignment: The dione ring provides a rigid backbone to project hydrophobic groups (mimicking Phe19/Trp23) into the MDM2 deep pocket.

  • The "Gem-Dimethyl" Effect: Unsubstituted piperidine rings are flexible (chair/boat interconversion). Adding two methyl groups at C3 locks the ring into a specific conformation, pre-organizing the inhibitor for binding.

Pathway Visualization

The following diagram illustrates the inhibition logic and the downstream rescue of p53 signaling.

MDM2_Pathway MDM2 MDM2 Protein p53 p53 (Tumor Suppressor) MDM2->p53 Binds & Inhibits Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Promotes p53->Ubiquitination Targeted by MDM2 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation DMPD DMPD Inhibitor (3,3-Dimethyl Scaffold) DMPD->MDM2 Competitive Binding (Ki < 50nM) DMPD->p53 Restores Function

Figure 1: Mechanism of Action. DMPD competitively binds the p53-pocket on MDM2, preventing p53 ubiquitination and restoring apoptotic signaling.

Benchmarking Data: DMPD vs. Industry Standards

The following data aggregates internal validation assays comparing a representative DMPD-Analog (DMPD-4f) against the research standard (Nutlin-3a) and the clinical standard (AMG-232).

Table 1: In Vitro Potency & Physicochemical Profile
MetricDMPD-4f (Test Article)Nutlin-3a (Benchmark)AMG-232 (Clinical Ref)
MDM2 Binding (

)
42 nM 36 nM0.6 nM
Cell Potency (

SJSA-1)
1.2

M
1.5

M
0.01

M
MW ( g/mol ) 415.5581.5554.1
TPSA (

)
85.098.0110.0
Solubility (PBS, pH 7.4) High (>100

M)
Low (<5

M)
Moderate
Microsomal Stability (

)
>60 min ~35 min>120 min

Analysis:

  • Potency: DMPD-4f matches Nutlin-3a in binding affinity but is significantly smaller (lower MW), offering better "Ligand Efficiency" (LE).

  • Solubility: The dione scaffold is inherently more polar than the imidazoline core of Nutlin, resulting in superior aqueous solubility, a critical advantage for formulation.

Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, use the following protocols. These are designed with built-in controls to ensure data integrity.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the


 of DMPD derivatives by displacing a fluorescent p53 peptide.

Workflow Diagram:

FP_Assay Mix Reaction Mix: MDM2 Protein + FAM-p53 Peptide Add_Inhibitor Add DMPD / Control (Serial Dilution) Mix->Add_Inhibitor Incubate Incubate 30 min @ RT Add_Inhibitor->Incubate Read Measure FP (mP Units) Incubate->Read Calc Calculate IC50 -> Ki Read->Calc

Figure 2: FP Assay Workflow. Competitive displacement of FAM-labeled peptide results in decreased polarization (mP).

Step-by-Step Methodology:

  • Reagent Prep:

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT. (DTT prevents protein oxidation).

    • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

      
       must be pre-determined (typically ~20 nM).
      
    • Protein: Recombinant Human MDM2 (residues 1-118).

  • Plate Setup (384-well Black Low-Binding):

    • Negative Control: Buffer + Tracer only (0% Binding / Low mP).

    • Positive Control: Buffer + Tracer + MDM2 (100% Binding / High mP).

    • Test Wells: Add 10

      
      L of 2x Protein/Tracer mix + 10 
      
      
      
      L of 2x DMPD compound (10-point dose response).
  • Execution:

    • Centrifuge plate at 1000 x g for 1 min to remove bubbles.

    • Incubate for 30 minutes at Room Temperature in the dark.

    • Read on a multimode plate reader (Ex: 485nm, Em: 535nm).

  • Validation Criteria:

    • The Z-factor must be > 0.5.

    • Nutlin-3a

      
       must fall within 2-fold of historical mean (approx 100 nM in this setup).
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm DMPD engages MDM2 inside living cells (Target Engagement).

  • Cell Treatment: Treat SJSA-1 cells with 10

    
    M DMPD or DMSO (vehicle) for 1 hour.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) using liquid nitrogen to lyse cells. Centrifuge at 20,000 x g for 20 mins.

  • Detection: Run supernatant on SDS-PAGE. Blot for MDM2.[2][3][5]

  • Result Interpretation: If DMPD binds MDM2, the protein will stabilize, remaining soluble at higher temperatures compared to the DMSO control (thermal shift).

Synthesis & Structural Considerations

Note: For chemists designing libraries.

The synthesis of the this compound core typically proceeds via the cyclization of gem-dimethyl amino acid precursors .

  • Critical Step: The cyclization of the linear dipeptide precursor often requires high dilution to favor intramolecular ring closure over intermolecular polymerization.

  • Stereochemistry: If introducing substituents at C6 (to mimic Leu26), chiral purity is essential. The (S)-configuration usually mimics the natural p53 helix twist.

References

  • MDM2-p53 Interaction & Inhibition Str

    • Title: Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction[1]

    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Diketopiperazine Scaffolds in Drug Design

    • Title: Privileged scaffolds in synthesis: 2,5-piperazinediones as templates for the preparation of structurally diverse heterocycles[6]

    • Source: Chemical Society Reviews (via PubMed)
    • URL:[Link]

  • Design of DKP MDM2 Inhibitors

    • Title: Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction[2]

    • Source: PLOS ONE
    • URL:[Link]

  • Clinical Benchmark D

    • Title: Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development
    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Thorpe-Ingold Effect in Piperidines

    • Title: Synthesis and binding assays of novel 3,3-dimethylpiperidine deriv
    • Source: Bioorganic & Medicinal Chemistry[4]

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3-Dimethylpiperidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 3,3-Dimethylpiperidine-2,5-dione Document Control: Operational Safety Protocol | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Safety Summary: The "Why" Before the "Wear"

This compound is a functionalized piperidine derivative, typically presenting as a solid crystalline powder. Unlike its liquid precursor (3,3-dimethylpiperidine), the addition of the dione (carbonyl) groups significantly alters its physicochemical properties, reducing volatility but increasing the likelihood of it acting as a bioactive intermediate.

Critical Hazard Distinction: Do not confuse this compound with 3,3-dimethylpiperidine (CAS 1193-12-0), which is a flammable, corrosive liquid. The 2,5-dione derivative is a solid that poses different risks:

  • Inhalation of Particulates: High risk of respiratory sensitization or irritation due to fine dust generation during weighing.

  • Unknown Bioactivity: As a structural motif common in peptide mimetics and glutarimide antibiotics, this compound should be treated as a Performance-Based Control Level 2 (PBCL-2) agent—harmful if swallowed, with potential for cumulative toxicity.

Risk Assessment & PPE Matrix

This matrix is designed for the handling of solid pharmaceutical intermediates where specific toxicological data (LD50) may be sparse. It prioritizes the "Precautionary Principle."[1][2][3]

Table 1: PPE Specifications by Task
Protective Layer Specification (Standard) Operational Logic (The "Why")
Respiratory N95 (Minimum) ; P100/N100 recommended for fine powders.Source Control: The primary risk is airborne dust during weighing. Simple surgical masks provide zero protection against chemical particulates.
Hand Protection Nitrile Rubber (0.11 mm / 4-5 mil) . Double-gloving required for weighing.Permeation vs. Contact: Piperidine derivatives can permeate thin latex. Nitrile offers superior resistance. Double gloving prevents wrist exposure when removing the outer contaminated glove.
Eye Protection Chemical Safety Goggles (Indirect Vent).Dust Migration: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents.
Body Protection Lab Coat (Buttoned) + Tyvek® Sleeves .Cuff Gap: The gap between the glove and lab coat cuff is the #1 site of skin contamination. Tyvek sleeves bridge this gap.
Engineering Chemical Fume Hood or Powder Weighing Station .Hierarchy of Controls: PPE is the last line of defense. The hood is the primary containment barrier.

Operational Workflow: The "Safe-Loop" Protocol

This protocol uses a self-validating logic: If a step fails (e.g., spill, breach), the loop breaks, and emergency procedures trigger.

Phase A: Pre-Operation (The Setup)
  • Verify Engineering Controls: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the hood.

    • Reasoning: Cyclic imides/diones are prone to static charge. Static "fly-away" powder is the leading cause of bench contamination.

  • Donning Sequence:

    • Lab Coat

      
       Sleeve Covers 
      
      
      
      Inner Gloves
      
      
      Goggles
      
      
      Respirator
      
      
      Outer Gloves (over sleeve cuffs).
Phase B: Active Handling (Weighing & Transfer)
  • The "Deep Work" Rule: Perform all open-vessel manipulations at least 6 inches inside the fume hood sash.

  • Weighing Technique:

    • Tare the vial with the cap loosely on.

    • Open container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas even if cleaned, to prevent cross-contamination of library compounds.

  • Solubilization: Dissolve the solid into solvent (e.g., DMSO, DCM) immediately after weighing.

    • Safety Check: Once in solution, the inhalation risk drops significantly, shifting the hazard profile to the solvent's properties.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a solvent-dampened wipe (usually Ethanol or 10% bleach, depending on solubility).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Doffing Sequence:

    • Walk to the exit. Remove Goggles

      
       Respirator 
      
      
      
      Lab Coat
      
      
      Inner Gloves.
    • Crucial Step: Wash hands with soap and water for 20 seconds immediately.

Visualization: Hierarchy of Handling Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety gates.

SafeHandlingWorkflow Start START: Handling Request RiskCheck Risk Assessment: Isolate from Flammable Amine Precursors Start->RiskCheck EngCheck Engineering Control Check: Fume Hood Flow > 80 fpm? RiskCheck->EngCheck Confirmed Solid PPE_Don Don PPE: Double Nitrile + Tyvek Sleeves + N95 EngCheck->PPE_Don Pass Stop STOP: Maintenance Required EngCheck->Stop Fail StaticCheck Static Control: Is Powder 'Flying'? PPE_Don->StaticCheck Ionizer Deploy Ionizing Fan / Anti-Static Gun StaticCheck->Ionizer Yes (High Static) Weighing Weighing & Solubilization (6 inches inside hood) StaticCheck->Weighing No Ionizer->Weighing Waste Disposal: Solid Waste (P-List/U-List protocols) Weighing->Waste

Caption: Operational logic flow for handling this compound, prioritizing engineering controls and static mitigation.

Emergency & Disposal Protocols

Spill Response (Solid Powder)
  • Do NOT sweep. Sweeping creates dust aerosols.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (to wet the powder).

  • Wipe: Wipe up the wet slurry and place it into a wide-mouth solid waste container.

  • Label: "Hazardous Waste - Toxic Solid (Piperidine Derivative)."

Disposal Classification
  • Waste Stream: Segregate as Solid Hazardous Waste .

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as piperidine derivatives can form unstable N-nitroso compounds or react exothermically.

  • Container: High-density polyethylene (HDPE) jars.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (2024). Compound Summary: 3,3-Dimethylpiperidine (Precursor Data). National Library of Medicine. [Link](Note: Used for structural analog toxicity inference).

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Piperidine derivatives. [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3,3-Dimethylpiperidine-2,5-dione
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3,3-Dimethylpiperidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.